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Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine?

An In-depth Technical Guide to (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine This guide provides a comprehensive overview of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, a heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

This guide provides a comprehensive overview of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, structural characteristics, and physicochemical properties, offering insights for researchers and scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction and Chemical Identity

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, also identified by its CAS Number 110859-47-7, is a substituted morpholine derivative.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable properties such as aqueous solubility and metabolic stability to drug candidates. The introduction of a benzyl group and a methylamine moiety to this core suggests its potential as a versatile intermediate for creating more complex molecules with potential therapeutic applications. Specifically, this compound has been noted for its role as a building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are targets for pain and inflammation modulation.

The fundamental identifiers for this compound are crucial for unambiguous documentation and database retrieval in a research context.

  • IUPAC Name: (4-benzylmorpholin-2-yl)methanamine[1]

  • CAS Number: 110859-47-7[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O[1][2][3]

Chemical Structure and Stereochemistry

The molecular architecture of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is defined by a central 1,4-oxazinane (morpholine) ring. This heterocyclic system contains an oxygen atom and a nitrogen atom at positions 1 and 4, respectively.

Key structural features include:

  • Morpholine Core: A six-membered saturated ring that provides a stable and synthetically tractable foundation.

  • N-Benzyl Group: A benzyl group (C₆H₅CH₂) is attached to the nitrogen atom at the 4-position of the morpholine ring. This group introduces aromatic character and lipophilicity, which can be critical for molecular interactions with biological targets.

  • Methylamine Substituent: A methylamine group (-CH₂NH₂) is appended to the carbon atom at the 2-position. This primary amine serves as a key functional handle for further chemical modifications, such as amide bond formation or reductive amination, to build molecular diversity.

The carbon at the 2-position of the morpholine ring is a chiral center. Therefore, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The specific stereochemistry can significantly influence its biological activity and pharmacokinetic profile. For targeted drug development, the synthesis and evaluation of individual enantiomers are often necessary.

For precise computational and database representation, the following structural identifiers are used:

  • Canonical SMILES: NCC1CN(CC2=CC=CC=C2)CCO1[1]

  • InChI: InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2[1]

  • InChI Key: CKZVBXBEDDAEFE-UHFFFAOYSA-N[1]

Physicochemical and Molecular Properties

Understanding the physicochemical properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is essential for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
Molecular Weight 206.29 g/mol [4][5]
Appearance Liquid[1]
Boiling Point 120-122 °C at 0.5 mmHg[4][5]
Purity Typically ≥97%[1][4][5]

The molecular weight of 206.29 g/mol places it well within the range of typical small molecule drug fragments or intermediates.[4][5] Its liquid state at room temperature and relatively high boiling point under vacuum are important considerations for its purification and storage.[1][4][5] The compound is noted to be very air-sensitive, necessitating handling under an inert atmosphere to prevent degradation.[4][5]

Conceptual Experimental Workflow: Characterization and Purity Assessment

A rigorous characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a prerequisite for its use in further synthetic applications. The following workflow outlines a standard procedure for confirming the identity and purity of a supplied or synthesized batch.

cluster_0 Step 1: Initial Reception & Handling cluster_1 Step 2: Structural Verification cluster_2 Step 3: Purity Analysis cluster_3 Step 4: Final Qualification reception Receive Sample (CAS: 110859-47-7) handling Handle under Inert Gas (e.g., Argon or Nitrogen) reception->handling nmr NMR Spectroscopy (¹H and ¹³C) handling->nmr ms Mass Spectrometry (e.g., ESI-MS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC-UV/MS Analysis (Purity Assessment) ftir->hplc gc GC-MS Analysis (Volatile Impurities) hplc->gc data_analysis Data Analysis & Comparison to Reference Spectra gc->data_analysis qualification Qualify Batch for Use (Purity ≥ 97%) data_analysis->qualification

Caption: Conceptual workflow for the analytical characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Protocol Explanation:

  • Initial Reception & Handling: Due to its air-sensitive nature, the compound must be handled under an inert atmosphere to prevent oxidation or reaction with atmospheric moisture.[4][5]

  • Structural Verification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight by detecting the protonated molecule [M+H]⁺ at m/z ≈ 207.29.

    • FTIR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups, such as N-H stretches for the amine and C-H stretches for the aromatic and aliphatic portions.

  • Purity Analysis:

    • HPLC-UV/MS: High-performance liquid chromatography coupled with UV and mass spectrometry detectors is the gold standard for determining the purity of the compound and identifying any non-volatile impurities.

    • GC-MS: Gas chromatography-mass spectrometry can be employed to detect and identify any residual volatile solvents or impurities from the synthesis.

  • Final Qualification: The analytical data is collectively analyzed. The batch is qualified for use in subsequent research and development activities only if the structure is confirmed and the purity meets the required specification (typically ≥97%).[1][4][5]

Applications in Drug Discovery and Development

As an intermediate, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a valuable starting material. Its primary amine allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. Its utility in constructing libraries of compounds for screening against various biological targets makes it a compound of significant interest to medicinal chemists.

References

  • EvitaChem. (n.d.). (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.
  • Fluorochem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine.
  • HXCHEM. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine/CAS:110859-47-7.
  • Narpiem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine, 97%.
  • Narpiem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine, 97%.

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their favorable interaction with biological targets and their ability to conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their favorable interaction with biological targets and their ability to confer advantageous pharmacokinetic properties. The morpholine ring is one such scaffold, prized for its capacity to improve aqueous solubility, metabolic stability, and the overall ADME profile of drug candidates.[1][2] When combined with other pharmacologically significant motifs, such as the benzylamine group—a common feature in numerous FDA-approved drugs—the resulting molecule becomes a compelling starting point for therapeutic innovation.

This guide focuses on (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine , a compound that embodies this principle. It serves as a valuable synthetic intermediate, particularly in the development of agents targeting neurokinin receptors, which are implicated in pain and inflammation.[3][4] This document provides a detailed exploration of its core physical and chemical properties, not as a simple list of data, but as a functional analysis for drug discovery professionals. We will dissect why each property is critical, explain the causality behind experimental choices for its characterization, and provide field-proven protocols to empower researchers in their own discovery programs.

Part 1: Molecular Profile and Physicochemical Characteristics

A molecule's identity and its fundamental properties dictate its journey through the drug discovery pipeline. Understanding these characteristics from the outset is paramount for designing effective experiments and predicting in vivo behavior.

Core Molecular Identifiers

A clear identification is the foundation of all subsequent research.

IdentifierValueSource
IUPAC Name (4-benzylmorpholin-2-yl)methanamine[5]
CAS Number 110859-47-7[3][5][6]
Molecular Formula C₁₂H₁₈N₂O[3][6]
Molecular Weight 206.29 g/mol [3][5][6]
Physicochemical Data Summary

The following table summarizes the known physical and predicted properties of the title compound. These values provide the initial parameters for lead optimization and formulation development.

PropertyValueSignificance in Drug Discovery
Appearance Colorless liquid or solidPurity assessment and handling protocols.[3][5]
Boiling Point 120-122 °C (at 0.5 mmHg)Indicates low volatility; relevant for purification and stability.[3][6]
Density 1.076 g/cm³Useful for formulation and process chemistry calculations.[3]
pKa (Predicted) ~9.37Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[3]
Solubility Soluble in polar organic solvents (methanol, ethanol)Initial indicator of handling and formulation possibilities; aqueous solubility is a key parameter to be determined.[3]
In-Depth Analysis of Key Properties

Data points are only as valuable as their interpretation. Here, we explore the causality behind the most critical physicochemical parameters for a drug candidate.

The predicted pKa of ~9.37 is a defining feature of this molecule, arising from its two amine groups. The pKa dictates the degree of ionization at a given pH.[7][8] At the physiological pH of blood (~7.4), a compound with a pKa of 9.37 will be predominantly protonated (ionized).

  • Causality and Implication : This high degree of ionization is a double-edged sword.

    • Advantage : The positive charge significantly enhances aqueous solubility, which is crucial for administration and distribution in the bloodstream.[9] This is a primary reason the morpholine moiety is incorporated into drug designs.[1][10]

    • Challenge : A permanently charged molecule struggles to cross lipophilic biological membranes, such as the intestinal wall and the blood-brain barrier, via passive diffusion.[7] Therefore, the precise balance between the ionized and non-ionized forms is critical for achieving both sufficient solubility and adequate permeability.[11]

Lipophilicity, the affinity of a molecule for a lipid-like environment, is measured by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.[12]

  • Causality and Implication : LogP/D is a cornerstone of the ADME profile.[9]

    • Absorption & Distribution : It governs how a drug partitions from the aqueous environment of the gut into the lipid membranes of epithelial cells for absorption.[12] For a CNS-targeted drug, a carefully tuned lipophilicity is required to penetrate the blood-brain barrier.[10]

    • Metabolism & Toxicity : High lipophilicity can lead to increased metabolic turnover by cytochrome P450 enzymes and may result in non-specific binding and potential toxicity.

    • Structure-Property Relationship : The benzyl group contributes significantly to the lipophilicity of this molecule, while the morpholine oxygen and the two nitrogen atoms provide hydrophilicity. Medicinal chemistry efforts would focus on modifying substituents to optimize this balance for the desired therapeutic target.

While solubility in organic solvents is known, aqueous solubility is the critical parameter for drug development. It determines how much of a drug can dissolve in the gastrointestinal tract before absorption and whether an intravenous formulation is feasible.[13]

  • Causality and Implication : Poor aqueous solubility is a leading cause of failure for drug candidates.[13]

    • Biopharmaceutical Classification System (BCS) : Solubility, along with permeability, classifies a drug under the BCS, which can guide formulation strategies and regulatory pathways.

    • Experimental Necessity : The predicted high pKa suggests that solubility will be highly pH-dependent. It is essential to experimentally determine the thermodynamic solubility across a range of physiologically relevant pH values (e.g., pH 2.0, 4.5, and 6.8) to predict its behavior in the stomach and intestine.

Part 2: Experimental Protocols for Drug Discovery Assessment

To move beyond prediction, a compound must be characterized through robust, validated in vitro assays. The following protocols are foundational for building a comprehensive ADME profile for a molecule like (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive value for a compound's intrinsic solubility under specific conditions.[14][15]

Methodology:

  • Preparation : Add an excess amount of the solid compound to a sealed glass vial containing a precise volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid is essential to ensure equilibrium is reached.[14][15]

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach saturation.[14]

  • Phase Separation : Separate the undissolved solid from the saturated solution via centrifugation, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE).[14]

  • Quantification : Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[14]

  • Data Reporting : Report the solubility in mg/mL or µM at the specified pH and temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid to buffered solution equil Agitate at constant temp (24-48 hours) prep->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant sep1->sep2 quant Analyze filtrate by LC-MS/MS against calibration curve sep2->quant

Workflow for Thermodynamic Solubility Determination.
Protocol: In Vitro Metabolic Stability using Human Hepatocytes

In vitro metabolic stability studies are essential for predicting a drug's half-life and clearance in vivo.[16] Intact hepatocytes are considered a gold standard model as they contain both Phase I (e.g., CYPs) and Phase II metabolizing enzymes.[17][18]

Methodology:

  • Hepatocyte Preparation : Thaw cryopreserved human hepatocytes and dilute them to a working concentration (e.g., 1 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[17][19]

  • Compound Incubation : Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension in a multi-well plate.[17] The final concentration of any organic solvent (like DMSO) should be kept low (<0.1%) to avoid cytotoxicity.[20]

  • Time-Course Sampling : Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[17]

  • Reaction Quenching : Immediately stop the metabolic reactions in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : Centrifuge the samples to pellet cell debris and proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis : Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis : Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life (t₁/₂) from the slope of the linear regression. From this, the intrinsic clearance (CLint) can be calculated.[16][20]

G cluster_setup 1. Assay Setup cluster_incubate 2. Incubation & Sampling cluster_analysis 3. Analysis prep Prepare hepatocyte suspension (1x10^6 cells/mL) add_cpd Add test compound (1 µM) prep->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Collect aliquots at time points (0-120 min) incubate->sample quench Quench with cold acetonitrile + IS sample->quench process Centrifuge & collect supernatant quench->process lcms Quantify parent by LC-MS/MS process->lcms calc Calculate t1/2 and CLint lcms->calc

Workflow for Hepatocyte Metabolic Stability Assay.
Protocol: Intestinal Permeability Assessment (Caco-2 Bidirectional Assay)

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[21][22] Caco-2 cells, when cultured on semipermeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[21]

Methodology:

  • Cell Culture : Seed Caco-2 cells on permeable filter supports in transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check : Before the experiment, confirm the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold are used.[22][23]

  • Assay Initiation (A-to-B) : For apical-to-basolateral (A-to-B) transport, add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains a drug-free buffer.[21][23]

  • Assay Initiation (B-to-A) : Simultaneously, for basolateral-to-apical (B-to-A) transport, add the compound to the basolateral (donor) chamber, with the apical (receiver) chamber containing a drug-free buffer.[21]

  • Incubation and Sampling : Incubate the plates at 37°C. At a specified time point (e.g., 2 hours), take samples from the receiver chamber for each direction. A sample is also taken from the donor chamber at T=0 to confirm the initial concentration.[22]

  • Quantification : Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation :

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication that the compound is a substrate of an active efflux transporter.[21]

G cluster_prep 1. Preparation cluster_transport 2. Transport Experiment cluster_analysis 3. Analysis culture Culture Caco-2 cells on transwells (21 days) teer Verify monolayer integrity via TEER measurement culture->teer ab A -> B Transport: Add compound to Apical teer->ab ba B -> A Transport: Add compound to Basolateral teer->ba incubate Incubate at 37°C (2h) ab->incubate ba->incubate sample Sample from receiver and donor chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calc Calculate Papp (A->B, B->A) and Efflux Ratio lcms->calc

Workflow for Bidirectional Caco-2 Permeability Assay.

Part 3: Synthesis and Therapeutic Context

Synthetic Considerations

The synthesis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine can be achieved through various organic chemistry routes. A notable approach is a modified Mannich reaction, which involves the reaction of benzylamine, formaldehyde, and a suitable oxazinan precursor under controlled temperature and pH conditions to optimize yield.[3] The crude product is then purified using standard techniques like column chromatography to achieve high purity.[3] This accessibility makes it a practical starting point for creating a library of analogues for structure-activity relationship (SAR) studies.

Therapeutic Potential and Future Directions

The core value of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine in drug discovery lies in its role as a scaffold for more complex therapeutic agents.

  • Neurokinin-1 (NK1) Receptor Antagonism : The structure is a known intermediate for compounds that act as antagonists of the substance P receptor (NK1).[3][4] These antagonists have applications in treating emesis, pain, and inflammatory disorders.[4]

  • Broader CNS Applications : The morpholine scaffold is frequently employed in the design of drugs for central nervous system (CNS) disorders.[10][24] Its ability to modulate physicochemical properties can be leveraged to improve blood-brain barrier permeability, making it a valuable component in the development of treatments for neurodegenerative diseases, mood disorders, and CNS tumors.[10][24]

  • Lead Optimization : The molecule presents clear vectors for chemical modification. The primary amine can be functionalized to interact with target proteins, while substitutions on the benzyl ring can be used to fine-tune lipophilicity and metabolic stability, providing a clear path for a lead optimization campaign.

Conclusion

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is more than a simple chemical intermediate; it is a convergence of two privileged structures in medicinal chemistry. Its inherent physicochemical properties—notably its basicity conferred by the amine groups and the balanced lipophilicity from the benzyl and morpholine moieties—make it an excellent foundation for drug design. By understanding these properties and employing robust experimental protocols to characterize them, researchers can effectively leverage this scaffold to develop novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for scientists and drug development professionals aiming to unlock the full potential of this versatile molecular architecture.

References

  • (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (EVT-8474087). EvitaChem.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Caco2 assay protocol. Unknown Source.
  • Caco-2 Permeability Assay Protocol.
  • Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers. Benchchem.
  • pKa & LogP Analysis Services. The Solubility Company.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Caco-2 Permeability Assay. Enamine.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • pKa and Log P. Seven Star Pharma.
  • Compound solubility measurements for early drug discovery.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • What is pKa and how is it used in drug development?. Pion.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • (4-Benzyl-1,4-oxazinan-2-yl)methylamine, 97%. Narpiem.
  • (4-Benzyl-1,4-oxazinan-2-yl)methylamine. Fluorochem.
  • Cas 40987-24-4,(4-BENZYL-1,4-OXAZINAN-2-YL)METHANOL. lookchem.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis
  • (A) Selected benzyl amine-containing examples of FDAapproved...
  • (4-Benzyl-1,4-oxazinan-2-yl)methylamine/CAS:110859-47-7-HXCHEM. HXCHEM.
  • (4-Benzyl-1,4-oxazinan-2-yl)methylamine. Santa Cruz Biotechnology.
  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

Sources

Foundational

Pharmacokinetic profiling and ADME properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine scaffolds

Pharmacokinetic Profiling and ADME Properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Scaffolds: A Comprehensive Technical Guide Structural Rationale & Physicochemical Dynamics The (4-benzyl-1,4-oxazinan-2-yl)-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and ADME Properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Scaffolds: A Comprehensive Technical Guide

Structural Rationale & Physicochemical Dynamics

The (4-benzyl-1,4-oxazinan-2-yl)-methylamine scaffold—commonly referred to as a 4-benzylmorpholine-2-methanamine derivative—is a privileged building block in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach this scaffold not merely as a structural spacer, but as a highly tunable physicochemical system.

The core 1,4-oxazinane (morpholine) ring is strategically utilized to modulate lipophilicity and basicity. By introducing an oxygen atom into what would otherwise be a piperidine ring, the basicity of the adjacent nitrogen is lowered via inductive electron withdrawal[1]. Simultaneously, the oxygen acts as a hydrogen bond acceptor, which reduces the overall partition coefficient (LogP) and mitigates the off-target lipid accumulation (phospholipidosis) often associated with highly lipophilic amines[2].

However, the specific substitutions on this scaffold dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The 2-Methylamine Group: With a pKa typically between 9.0 and 9.5, this primary amine is >99% protonated at physiological pH (7.4). While this ensures excellent aqueous solubility, it introduces permeability challenges and a high affinity for alpha-1-acid glycoprotein (AGP) in plasma[3].

  • The 4-Benzyl Anchor: This lipophilic group drives target engagement (often occupying hydrophobic pockets in kinases or GPCRs) but introduces a severe metabolic liability. The benzylic carbon is highly susceptible to cytochrome P450 (CYP) mediated oxidation, leading to rapid clearance[4].

ADME_Workflow N1 1. Physicochemical Profiling (LogD, pKa) N2 2. In Vitro Absorption (Caco-2, PAMPA) N1->N2 Favorable Lipophilicity N3 3. Distribution Assays (PPB, Brain Penetration) N2->N3 High Permeability N4 4. Metabolic Stability (Microsomes, Hepatocytes) N3->N4 Free Fraction > 1% N5 5. In Vivo PK (Clearance, Vd, t1/2) N4->N5 Low Intrinsic Clearance

Fig 1: Sequential ADME profiling workflow for morpholine-based scaffolds.

Absorption: Permeability Dynamics of Basic Amines

Because the primary amine is protonated at pH 7.4, the passive transcellular diffusion of this scaffold is inherently restricted[5]. The molecule must rely on the lipophilicity of the benzyl group and the internal dipole of the morpholine ring to partition into the lipid bilayer. Furthermore, basic amines are notorious substrates for apical efflux transporters like P-glycoprotein (P-gp), which can severely limit oral bioavailability[5].

Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

To accurately profile absorption, we utilize a bidirectional Caco-2 assay. This protocol is designed as a self-validating system to differentiate between poor passive permeability and active efflux.

Step 1: Monolayer Integrity Validation Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER); only wells with TEER > 400 Ω·cm² are used. To validate tight junction integrity during the assay, co-incubate the test compound with Lucifer Yellow (a paracellular marker). A Lucifer Yellow rejection rate of >99% confirms that any detected permeability is transcellular, not an artifact of a compromised monolayer.

Step 2: Bidirectional Incubation Prepare the (4-benzyl-1,4-oxazinan-2-yl)-methylamine compound at 10 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A→B): Add compound to the apical chamber to simulate intestinal absorption.

  • Basolateral to Apical (B→A): Add compound to the basolateral chamber to evaluate efflux. Incubate at 37°C for 120 minutes on an orbital shaker to minimize the unstirred water layer.

Step 3: Quenching and Mass Balance Extract aliquots from both donor and receiver chambers. Quench with cold acetonitrile containing an internal standard (e.g., labetalol). Crucial Causality Step: Calculate the mass balance. A recovery of <80% indicates non-specific binding to the plastic transwell, which would artificially deflate the apparent permeability ( Papp​ ) calculations.

Step 4: LC-MS/MS Quantification & Efflux Calculation Calculate Papp​ for both directions. Calculate the Efflux Ratio (ER) = Papp​(B→A) / Papp​(A→B) . An ER > 2.0 indicates that the basic amine is a substrate for active efflux transporters[5].

Distribution: Protein Binding and Lysosomal Trapping

Once absorbed, the distribution of the (4-benzyl-1,4-oxazinan-2-yl)-methylamine scaffold is heavily influenced by its cationic nature. Unlike neutral or acidic drugs that bind predominantly to Human Serum Albumin (HSA), basic amines exhibit a high affinity for alpha-1-acid glycoprotein (AGP)[3]. Because AGP levels fluctuate during inflammation (it is an acute-phase reactant), the free fraction ( fu​ ) of this scaffold can be highly variable in diseased states.

Furthermore, the basic amine drives a high Volume of Distribution (Vd) via lysosomal trapping . When the lipophilic cation passively diffuses into the acidic environment of the lysosome (pH ~4.5), it becomes doubly protonated. This highly solvated, charged state prevents back-diffusion across the lysosomal membrane, sequestering the drug in the tissues and artificially extending its half-life[2].

Metabolism: The Benzylic Vulnerability

The primary metabolic bottleneck for this scaffold is the 4-benzyl group. Cytochrome P450 enzymes—specifically CYP3A4—readily abstract a hydrogen atom from the benzylic carbon[4]. This oxidation yields a highly unstable carbinolamine intermediate, which spontaneously cleaves to release benzaldehyde and the N-dealkylated morpholine core[4].

Metabolic_Pathways Parent (4-Benzyl-1,4-Oxazinan-2-Yl) -Methylamine BenzOH Benzylic Hydroxylation Parent->BenzOH CYP3A4 RingOx Morpholine Ring Oxidation (Lactam Formation) Parent->RingOx CYP P450s AmineOx Primary Amine Deamination Parent->AmineOx MAO / CYPs NDealk N-Dealkylation (Loss of Benzyl) BenzOH->NDealk Spontaneous Cleavage Phase2 Phase II Conjugation (Glucuronidation) BenzOH->Phase2 UGTs

Fig 2: Major CYP450-mediated metabolic pathways for the 4-benzyl-oxazinane scaffold.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability

To quantify this metabolic liability, an in vitro HLM assay is employed.

Step 1: Master Mix Preparation Prepare a master mix containing pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂. Add the test compound to a final concentration of 1 µM.

Step 2: Internal Controls (Self-Validation)

  • Negative Control (-NADPH): Incubate the compound with microsomes but without the NADPH regenerating system. If degradation occurs here, the compound is chemically unstable, not enzymatically metabolized.

  • Positive Control: Run a parallel incubation with Verapamil or Dextromethorphan to confirm that the CYP enzymes in the microsomal batch are active and viable[2].

Step 3: Reaction Initiation and Quenching Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing the internal standard.

Step 4: Clearance Calculation Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate the intrinsic clearance ( CLint​ ) using the formula:

CLint​=(k×V)/Microsomal Protein , where V is the incubation volume.

Quantitative ADME Profile Synthesis

The following table summarizes the typical pharmacokinetic parameters observed for unsubstituted (4-benzyl-1,4-oxazinan-2-yl)-methylamine scaffolds during early-stage profiling.

Pharmacokinetic ParameterTypical Value RangeMechanistic Implication
pKa (Primary Amine) 9.0 – 9.5>99% protonated at physiological pH (7.4). Drives aqueous solubility but restricts passive transcellular diffusion[1].
LogD (pH 7.4) 1.2 – 1.8Optimal balance for oral absorption. The morpholine oxygen lowers lipophilicity compared to piperidine analogs[2].
Caco-2 Papp (A→B) 5 – 12 × 10⁻⁶ cm/sModerate permeability. Susceptible to P-glycoprotein (P-gp) efflux due to the basic amine moiety[5].
Plasma Protein Binding 70% – 85%Moderate binding. High affinity for alpha-1-acid glycoprotein (AGP) over human serum albumin (HSA)[3].
HLM Intrinsic Clearance > 45 µL/min/mgHigh hepatic extraction ratio. Primarily driven by rapid CYP3A4-mediated benzylic oxidation[4].
Volume of Distribution (Vd) 3.5 – 6.0 L/kgHigh tissue distribution. Driven by lysosomal trapping of the lipophilic cation in acidic subcellular compartments.

Strategic Optimization for Drug Development

To advance this scaffold from a hit to a viable lead, medicinal chemists must address the high intrinsic clearance. The most effective strategy is the installation of metabolic blocks at the benzylic position. Substituting the benzylic protons with fluorine atoms (e.g., forming a difluorobenzyl derivative) sterically and electronically shields the carbon from CYP3A4-mediated hydrogen atom abstraction, drastically improving the metabolic half-life while retaining the favorable spatial geometry of the morpholine ring[4]. Additionally, converting the primary methylamine into a secondary amine or an amide can reduce the pKa, thereby mitigating AGP binding and P-gp efflux liabilities[3].

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Dalvie, D., et al. (2022). Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011). Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space. Chemical Research in Toxicology.
  • Zamek-Gliszczynski, M. J., et al. (2023). Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). Molecular Pharmaceutics.

Sources

Exploratory

The Strategic Utility of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS 110859-47-7) in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Structural Rationale In contemporary medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Rationale

In contemporary medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on versatile, conformationally restricted scaffolds. (4-Benzyl-1,4-oxazinan-2-yl)methylamine (CAS Registry Number:[110859-47-7][1]), also known as (4-benzylmorpholin-2-yl)methanamine, has emerged as a critical fragment molecule for molecular linking and expansion.

The structural anatomy of this compound provides three distinct pharmacological advantages:

  • 1,4-Oxazinane (Morpholine) Core: Confers favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while maintaining a predictable three-dimensional vector for substituent projection.

  • N4-Benzyl Moiety: Acts as a lipophilic anchor, enhancing membrane permeability and providing a sterically bulky group that can occupy hydrophobic pockets in target receptors.

  • C2-Methylamine Group: Features a highly reactive primary amine, serving as an ideal nucleophile for coupling reactions (e.g., amidation, reductive amination, or SNAr reactions) without disrupting the integrity of the morpholine ring.

Physicochemical Profiling & Safety Data Sheet (SDS) Guidelines

To ensure experimental reproducibility and laboratory safety, researchers must understand the compound's baseline properties and handling requirements. As a viscous liquid with a basic amine functionality, it requires specific environmental controls to prevent degradation[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Experimental Implication
Molecular Formula C₁₂H₁₈N₂ODefines the mass-to-charge ratio (m/z 207.15 [M+H]+) for LC-MS validation.
Molecular Weight 206.29 g/mol Utilized for precise stoichiometric calculations during scale-up.
Boiling Point 120-122°C (at 0.5 mmHg)Indicates low volatility at standard pressure; requires high-vacuum distillation for purification.
Flash Point 143°CLow flammability risk under standard ambient laboratory conditions.
Purity ≥97%High purity minimizes side reactions during complex multi-step syntheses.
Hazard Identification & Handling Protocols

According to standardized Safety Data Sheets (SDS)[3], the handling of (4-Benzyl-1,4-oxazinan-2-yl)methylamine must follow strict self-validating safety systems:

  • Personal Protective Equipment (PPE): Precautionary statement P280 mandates the use of protective gloves, clothing, and eye/face protection. The compound's basicity can cause localized irritation upon dermal contact.

  • Ingestion Protocols: P301 + P330 + P331 dictates that if swallowed, the mouth must be rinsed immediately, and vomiting should not be induced to prevent aspiration of the viscous liquid[3].

  • Storage Conditions: The compound must be stored at 4°C and protected from light [2]. Causality: UV exposure and elevated temperatures can induce photo-oxidation of the benzylamine moiety or spontaneous degradation of the primary amine, leading to a loss of nucleophilic efficacy.

Pharmacological Application: Targeting the Ghrelin Receptor (GHS-R1a)

Beyond its role as a generic building block, CAS 110859-47-7 has been successfully deployed in the synthesis of highly potent, orally available Ghrelin Receptor (GHS-R1a) antagonists [4].

The peptide hormone ghrelin is the endogenous ligand for GHS-R1a and acts as a potent appetite stimulant. Antagonizing this receptor is a validated therapeutic strategy for treating metabolic disorders, including obesity and diabetes. In a landmark study published in the Journal of Medicinal Chemistry, researchers utilized (4-benzylmorpholin-2-yl)methanamine to synthesize piperidine-substituted quinazolinone derivatives[4].

By coupling the primary amine of CAS 110859-47-7 to a quinazolinone core, the resulting derivatives exhibited remarkable pharmacokinetic improvements over first-generation analogues.

Table 2: Pharmacokinetic Profile of Synthesized Derivatives
ParameterObserved DataClinical Significance
Binding Affinity (Kb) 11 - 14 nMHigh target engagement at the GHS-R1a receptor.
Bioavailability HighEnables oral administration rather than intravenous dosing.
Volume of Distribution Very HighIndicates excellent tissue penetration, crucial for targeting central and peripheral metabolic receptors.

Experimental Protocol: Nucleophilic Coupling to Quinazolinone

To synthesize these potent GHS-R1a antagonists, the following self-validating protocol details the coupling of (4-benzyl-1,4-oxazinan-2-yl)methylamine to a quinazolinone electrophile. This methodology synthesizes technical accuracy with mechanistic causality[4].

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Dry a round-bottom flask in an oven at 110°C for 2 hours, then cool under a continuous stream of dry Nitrogen (N₂).

    • Causality: Moisture introduces competing nucleophiles (water) that can hydrolyze the electrophilic quinazolinone precursor, drastically reducing the yield.

  • Dissolve the quinazolinone precursor (8.08 mmol) in 15 mL of anhydrous toluene.

Step 2: Nucleophilic Addition

  • Add (4-benzyl-1,4-oxazinan-2-yl)methylamine (2.00 g, 9.70 mmol, 1.2 equivalents) directly to the stirring solution.

    • Causality: A slight molar excess (1.2 eq) of the morpholine derivative ensures complete consumption of the more complex, higher-value quinazolinone core.

  • Heat the reaction mixture to reflux (approx. 110°C) for 16 hours.

    • Causality: Toluene is selected as the solvent due to its high boiling point, which provides the necessary thermal activation energy to overcome the steric hindrance of the bulky benzyl-morpholine system during nucleophilic attack.

Step 3: Self-Validating Reaction Monitoring & Purification

  • Validation: After 14 hours, sample the reaction and perform LC-MS analysis. The disappearance of the starting material peak and the emergence of the product mass validate the nucleophilic conversion. Do not proceed to cooling until conversion is ≥95%.

  • Concentrate the mixture under reduced pressure to remove the toluene solvent.

  • Purify the resulting yellow oil by passing it through a silica gel plug using 100% Ethyl Acetate (EtOAc) as the eluent. This selectively isolates the coupled intermediate (yield approx. 4.79 mmol) for downstream deprotection and optimization[4].

Mechanistic Visualization

The following diagram illustrates the synthetic workflow and the downstream pharmacological impact of the resulting compound on metabolic homeostasis.

G N1 (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine CAS: 110859-47-7 N3 Coupling Reaction (Toluene, Reflux, N2) N1->N3 Primary Amine Nucleophile N2 Quinazolinone Core Precursor N2->N3 Electrophilic Center N4 Piperidine-Substituted Quinazolinone Derivative N3->N4 Purification (Silica Gel) N5 GHS-R1a Receptor Antagonism N4->N5 High Affinity Binding (Kb ~11-14 nM) N6 Decreased Food Intake & Improved Glucose Homeostasis N5->N6 In Vivo Efficacy

Synthetic workflow and pharmacological targeting of GHS-R1a using CAS 110859-47-7.

References

  • Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SAFETY DATA SHEET - (4-Benzyl-1,4-oxazinan-2-yl)methylamine Source: Fisher Scientific URL:[Link]

Sources

Foundational

The Pivotal Role of 1,4-Oxazinane Derivatives in Modern Medicinal Chemistry: A Technical Guide to (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and its Analogs

Foreword: The Enduring Quest for Privileged Scaffolds In the landscape of drug discovery and development, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multipl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Quest for Privileged Scaffolds

In the landscape of drug discovery and development, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – represents a cornerstone of efficient medicinal chemistry. The 1,4-oxazinane ring system, a six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as one such versatile scaffold. Its inherent conformational flexibility and capacity for diverse functionalization have rendered it a valuable component in the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide focuses on the synthesis, applications, and medicinal chemistry insights of 1,4-oxazinane derivatives, with a particular emphasis on the pivotal intermediate, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and practical considerations for harnessing the potential of this important chemical class.

The 1,4-Oxazinane Core: A Gateway to Diverse Bioactivity

The 1,4-oxazinane moiety is a recurring structural motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Modulation: Acting as antagonists for neurokinin, serotonin (5-HT1A and 5-HT2A), and dopamine receptors, these compounds hold promise for the treatment of depression, anxiety, and other neurological disorders.[3][4]

  • Anticancer Properties: Certain 1,4-benzoxazinone derivatives have shown potent inhibitory activity against key cancer targets like the Epidermal Growth Factor Receptor (EGFR) and have been investigated as hypoxia-activated prodrugs.[5][6][7]

  • Antimicrobial and Antitubercular Effects: The 1,4-oxazinane scaffold has been incorporated into molecules exhibiting significant activity against various bacterial and mycobacterial strains, including drug-resistant ones.[2][8]

The versatility of the 1,4-oxazinane ring stems from its ability to serve as a rigidifying element while presenting substituents in a well-defined three-dimensional space, crucial for specific receptor interactions.

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine: A Key Synthetic Intermediate

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS No: 110859-47-7) is a crucial building block in the synthesis of more complex 1,4-oxazinane derivatives, most notably neurokinin-1 (NK1) receptor antagonists.[9]

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O
Molar Mass206.28 g/mol
AppearanceLiquid
Boiling Point120–122 °C at 0.5 mmHg
Density1.076 g/cm³
Synthesis of the Core Intermediate

A common and efficient method for the synthesis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine involves a modified Mannich reaction.[9] This approach offers good yields and control over the final product.

Experimental Protocol: Synthesis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

  • Reaction Setup: To a solution of a suitable oxazinan precursor in a protic solvent (e.g., ethanol), add benzylamine and formaldehyde. An amine catalyst is typically employed to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to a gentle reflux, for a period of 12-24 hours. The pH of the reaction is monitored and adjusted as necessary to optimize the yield and minimize side-product formation.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.[9]

G cluster_synthesis Synthesis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Starting_Materials Oxazinan Precursor Benzylamine Formaldehyde Reaction Modified Mannich Reaction (Amine Catalyst, Controlled pH & Temp) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Purification->Final_Product

Caption: Synthetic workflow for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Application in the Development of Neurokinin-1 (NK1) Receptor Antagonists

The primary application of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine in medicinal chemistry is as a precursor for the synthesis of NK1 receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.

The (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine scaffold provides a key structural element for interaction with the NK1 receptor. The benzyl group can engage in hydrophobic interactions within the receptor binding pocket, while the methylamine group serves as a handle for further chemical modifications to optimize potency and pharmacokinetic properties.[9]

Mechanism of Action of NK1 Receptor Antagonists

NK1 receptor antagonists function by competitively inhibiting the binding of Substance P to the NK1 receptor. This blockage disrupts the downstream signaling cascade, which typically involves the activation of Gq proteins and subsequent mobilization of intracellular calcium.

G cluster_pathway NK1 Receptor Signaling Pathway and Antagonism Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds Gq_Protein Gq Protein Activation NK1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Cellular_Response Cellular Response (e.g., Pain Signal) Calcium->Cellular_Response Antagonist 1,4-Oxazinane-based NK1 Antagonist Antagonist->NK1_Receptor Blocks G cluster_assay NK1 Receptor Binding Assay Workflow Preparation Prepare Reagents: - NK1 Receptor Membranes - Radioligand - Test Compounds Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Filter to Separate Bound & Unbound Ligand Incubation->Filtration Detection Measure Radioactivity Filtration->Detection Analysis Calculate IC50 & Ki Detection->Analysis

Sources

Exploratory

Toxicity and In Vitro Safety Profile of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Compounds: A Comprehensive Preclinical Guide

Executive Summary (4-Benzyl-1,4-oxazinan-2-yl)methanamine (CAS 110859-47-7), commonly referred to as 4-benzylmorpholine-2-methanamine, is a highly versatile chemical scaffold utilized extensively in the discovery of cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Benzyl-1,4-oxazinan-2-yl)methanamine (CAS 110859-47-7), commonly referred to as 4-benzylmorpholine-2-methanamine, is a highly versatile chemical scaffold utilized extensively in the discovery of central nervous system (CNS) therapeutics and targeted oncology agents, such as mTOR inhibitors[1][2]. The pharmacological utility of this scaffold is driven by its oxazinane (morpholine) ring and basic primary amine, which enhance solubility and membrane permeability. However, these same structural features introduce specific preclinical safety liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating framework for evaluating the in vitro toxicity profile of this scaffold. We will dissect the mechanistic causality behind cardiotoxicity (hERG), genotoxicity (Ames), and metabolic drug-drug interactions (CYP450), providing field-proven protocols for each.

Structural Toxicology and Scaffold Liabilities

Before deploying in vitro assays, it is critical to understand the predictive toxicology of the (4-Benzyl-1,4-oxazinan-2-yl)methanamine pharmacophore:

  • Cardiotoxicity (hERG Liability): The combination of a basic amine (which is protonated at physiological pH) and a lipophilic aromatic ring (the benzyl group) is the classic pharmacophore for binding to the inner vestibule of the Kv11.1 voltage-gated potassium channel (hERG). Blockade of this channel delays cardiac repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes[3].

  • Genotoxicity (Nitrosamine Risk): While the primary amine is generally stable, the morpholine ring can undergo in vivo debenzylation, exposing a secondary amine. Secondary amines are highly susceptible to N-nitrosation, forming N-nitrosamines—a potent "cohort of concern" class of mutagens[4].

  • Metabolic Inhibition (CYP450): The nitrogen heteroatoms in the morpholine ring and the primary amine can coordinate with the heme iron of Cytochrome P450 enzymes. This structural motif is particularly prone to inhibiting CYP2D6, which metabolizes many basic CNS drugs, creating a high risk for Drug-Drug Interactions (DDIs)[5][6].

In Vitro Safety Profiling Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, complete with strict acceptance criteria and mechanistic rationales for the chosen conditions.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

Rationale: While radioligand binding assays can detect hERG affinity, they cannot determine functional channel kinetics. We utilize automated patch-clamp electrophysiology because it directly measures the outward tail current. The assay is run at near-physiological temperatures (35-37°C) because hERG gating kinetics and drug-binding affinities are highly temperature-dependent, as established by[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing the KCNH2 gene. Harvest cells at 70-80% confluency to ensure optimal membrane health, which is critical for forming the necessary Giga-ohm seal.

  • Voltage Protocol: Apply a continuous voltage step protocol: Hold the membrane potential at -80 mV, apply a depolarizing step to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV. This repolarization relieves inactivation and elicits the outward tail current—the primary parameter for measuring hERG block[8].

  • Compound Application: Apply the (4-Benzyl-1,4-oxazinan-2-yl)methanamine derivative in a cumulative concentration-response format (e.g., 0.1, 1, 10, 30 µM). Allow 3 to 5 minutes of exposure per concentration to achieve steady-state block.

  • Self-Validation Criteria: The assay is only deemed valid if the initial seal resistance is >100 MΩ and the pre-compound tail current is ≥0.2 nA. A positive control (1 µM E-4031) must produce >80% inhibition, and a vehicle control (0.1% DMSO) must show stable currents[8].

Genotoxicity: Enhanced Ames Test (Pre-Incubation Method)

Rationale: Standard plate incorporation methods often fail to detect the mutagenicity of nitrosamine impurities associated with morpholine derivatives because these metabolites are short-lived or volatile. The pre-incubation method forces the test compound, bacteria, and metabolic enzymes to interact in a concentrated liquid phase before plating, maximizing sensitivity[4].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA to comprehensively cover both frameshift and base-pair substitution mutations[9].

  • Pre-Incubation Phase: In a sterile tube, combine 0.1 mL of the test compound (ranging from 1.5 to 5000 µ g/plate ), 0.1 mL of overnight bacterial culture, and 0.5 mL of hamster-induced liver S9 fraction (which provides superior metabolic activation for nitrosamines compared to rat S9)[4].

  • Liquid Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking (150 rpm) to allow metabolic conversion and DNA interaction.

  • Plating & Scoring: Add 2.0 mL of molten top agar containing trace amounts of histidine/tryptophan. Vortex gently and pour over minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation Criteria: A result is considered positive only if there is a dose-dependent, reproducible increase in revertant colonies (≥2-fold over the vehicle control for TA98/TA100, or ≥3-fold for TA1535/TA1537)[10].

Metabolic Stability: LC-MS/MS CYP450 Inhibition Assay

Rationale: To evaluate DDI potential, we rely on LC-MS/MS rather than fluorometric assays. Fluorescent probes are highly susceptible to auto-fluorescence interference from aromatic test compounds. LC-MS/MS directly quantifies the depletion of FDA-recommended specific probe substrates, providing unambiguous IC50 values[6].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a master mix containing Human Liver Microsomes (HLM) at 0.1 mg/mL protein concentration, the test compound (0.1 to 50 µM), and isoform-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4)[11].

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding an NADPH regenerating system to a final concentration of 1 mM.

  • Termination: After exactly 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. The assay is validated by running reference inhibitors (e.g., Quinidine for CYP2D6), which must demonstrate >80% inhibition at 5x their known IC50[6].

Quantitative Data Summary

The table below summarizes the expected in vitro safety profile for the unmodified (4-Benzyl-1,4-oxazinan-2-yl)methanamine scaffold based on its structural class.

Assay TypeTarget / ParameterExpected Profile for Morpholine ScaffoldsStrict Acceptance / Validity Criteria
Cardiotoxicity hERG (Kv11.1) IC5010 - 30 µM (Moderate liability due to basic amine)Seal resistance >100 MΩ; E-4031 IC50 < 0.5 µM
Genotoxicity Ames Test (TA98, TA100)Negative (Unless N-nitrosated in vivo)Positive = ≥2-fold increase over vehicle control
DDI Potential CYP2D6 Inhibition IC501 - 10 µM (High affinity for basic amines)Quinidine (Reference) blocks >80% of activity
DDI Potential CYP3A4 Inhibition IC50> 30 µM (Low liability)Ketoconazole (Reference) blocks >80% of activity

Preclinical Safety Screening Workflow

The following diagram illustrates the logical progression and decision gates for evaluating morpholine-derived scaffolds in early drug discovery.

SafetyWorkflow Start Compound Scaffold: (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Alerts In Silico Liability Profiling (Basic Amine + Lipophilic Benzyl) Start->Alerts hERG Cardiotoxicity Automated Patch-Clamp (hERG) Alerts->hERG Ames Genotoxicity Enhanced Ames Test (Pre-incubation) Alerts->Ames CYP DDI Potential LC-MS/MS CYP450 Inhibition Alerts->CYP Evaluate Data Synthesis & IC50/EC50 Calculation hERG->Evaluate Ames->Evaluate CYP->Evaluate Pass Lead Progression (Favorable Safety Window) Evaluate->Pass IC50 > 30 µM Ames Negative Fail Structural Optimization (e.g., Reduce Lipophilicity/pKa) Evaluate->Fail IC50 < 10 µM Ames Positive

Figure 1: In vitro preclinical safety screening workflow for morpholine-derived scaffolds.

References

  • Preprints.org. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis". URL: [Link]

  • Creative Bioarray. "hERG Safety Assay". URL: [Link]

  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions". URL: [Link]

  • HESI Global. "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters". URL: [Link]

  • Inotiv. "Ames Assay". URL: [Link]

  • NIH PMC. "In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Strategies for the Debenzylation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The selective removal of N-benzyl protecting groups from complex diamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The selective removal of N-benzyl protecting groups from complex diamine scaffolds is a critical transformation in the synthesis of pharmaceutical intermediates. The substrate (4-benzyl-1,4-oxazinan-2-yl)methanamine (also known as 4-benzylmorpholin-2-ylmethanamine) presents a specific synthetic hurdle: it contains both a primary methylamine and a tertiary morpholine nitrogen. This application note details the mechanistic rationale and provides self-validating experimental protocols to achieve high-yielding N-debenzylation via catalytic hydrogenation, specifically addressing and overcoming the phenomenon of catalyst poisoning.

Mechanistic Rationale: Overcoming Catalyst Poisoning

In standard N-debenzylation procedures, the lone electron pairs on basic nitrogen atoms act as strong σ-donors, coordinating tightly to the empty d-orbitals of the palladium catalyst. Because the target molecule possesses two highly basic centers (the primary amine and the tertiary morpholine nitrogen), this competitive chemisorption effectively blocks the active metal sites from interacting with the benzylic C-N bond, leading to severe catalyst poisoning and stalled reactions[1].

The Causality-Driven Solution: To circumvent catalyst deactivation, the reaction environment must be manipulated via acidic doping. By introducing a stoichiometric excess of acid (e.g., 2.1 to 2.5 equivalents of HCl or glacial acetic acid), both amine moieties are protonated into their respective non-coordinating ammonium salts[2]. This eliminates lone-pair availability, ensuring the palladium surface remains active exclusively for the hydrogenolysis of the target C-N bond. Furthermore, for electronically deactivated or sterically hindered N-benzyl groups, Pearlman’s catalyst (20% Pd(OH)₂/C) often provides superior turnover rates compared to standard Pd/C[3].

Quantitative Data: Comparison of Hydrogenation Systems

The following table summarizes the optimized parameters for the debenzylation of the target substrate based on empirical data and literature precedents.

MethodCatalystHydrogen SourceSolventAdditive (Crucial)TempTypical YieldReaction Time
Direct Hydrogenolysis 10% Pd/CH₂ Gas (1-3 atm)MeOH2.1 eq HCl (1M in ether)25-40 °C85-95%12-24 h
Pearlman's Hydrogenolysis 20% Pd(OH)₂/CH₂ Gas (1 atm)EtOH2.5 eq Glacial AcOH60 °C80-90%14-24 h
Transfer Hydrogenation 10% Pd/CNH₄HCO₂ (5.0 eq)MeOH2.1 eq Glacial AcOH65 °C (Reflux)70-85%4-8 h

Decision Matrix & Workflow

G cluster_0 Mechanistic Workflow: N-Debenzylation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Start Substrate: (4-Benzyl-1,4-oxazinan-2-yl)methanamine (Contains 1° and 3° Amines) PoisoningCheck Mechanistic Challenge: Amine Lone Pairs Coordinate to Pd, Poisoning Catalyst Start->PoisoningCheck AcidAddition Causality-Driven Solution: Add 2.1 eq. Acid (HCl or AcOH) to Form Diammonium Salt PoisoningCheck->AcidAddition Mitigate via Protonation MethodBranch Select Catalytic System AcidAddition->MethodBranch MethodA Protocol A: Direct Hydrogenolysis 10% Pd/C, H2 Gas (1-3 atm) MeOH, 25-40°C MethodBranch->MethodA MethodB Protocol B: Transfer Hydrogenation 20% Pd(OH)2/C, NH4HCO2 EtOH, 60°C MethodBranch->MethodB Product Target Product: (1,4-Oxazinan-2-yl)methanamine (Isolated as Di-salt) MethodA->Product Hydrogenolysis MethodB->Product H-Transfer

Fig 1: Mechanistic workflow and decision matrix for N-debenzylation of the target diamine.

Validated Experimental Protocols

Protocol A: Acid-Facilitated Direct Hydrogenolysis

Best for scale-up and high-purity isolation.

  • Substrate Preparation: Dissolve (4-benzyl-1,4-oxazinan-2-yl)methanamine (1.0 equiv, 10 mmol) in spectroscopic grade Methanol (50 mL).

  • Acidic Doping: Slowly add 2.1 equivalents of HCl (21 mL of a 1M solution in diethyl ether) to the stirring mixture. Stir for 10 minutes to ensure complete formation of the diammonium salt.

  • Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10 wt% Palladium on Carbon (Pd/C) (100 mg per gram of substrate). Caution: Pd/C is highly pyrophoric when dry; always add to a solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) or in a Parr shaker (up to 3 atm) at 25–40 °C for 12–24 hours.

  • Self-Validating Checkpoint 1 (Reaction Progress): Remove a 50 µL aliquot, filter through a micro-syringe filter to remove Pd/C, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM). Analyze the organic layer via TLC (DCM:MeOH:NH₄OH 90:9:1) using a Ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a polar, ninhydrin-positive spot confirms conversion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with hot Methanol (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure (1,4-oxazinan-2-yl)methanamine dihydrochloride salt.

Protocol B: Catalytic Transfer Hydrogenation

Best for equipment-limited laboratories lacking pressurized H₂ infrastructure.

Transfer hydrogenation utilizing ammonium formate as a hydrogen donor offers a robust alternative to H₂ gas, generating hydrogen in situ upon decomposition over the palladium surface[4].

  • Substrate Preparation: Dissolve the substrate (1.0 equiv, 5 mmol) in Ethanol (30 mL).

  • Acidic Doping & Donor Addition: Add Glacial Acetic Acid (2.5 equiv, 12.5 mmol) followed by Ammonium Formate (5.0 equiv, 25 mmol)[2].

  • Catalyst Addition: Under an Argon atmosphere, add 20% Pearlman’s Catalyst (Pd(OH)₂/C) (150 mg).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60–65 °C. Stir vigorously for 4 to 8 hours.

  • Self-Validating Checkpoint 2 (Gas Evolution): The decomposition of ammonium formate into NH₃, CO₂, and H₂ will cause visible effervescence. The cessation of gas evolution often correlates with the consumption of the hydrogen donor. If TLC indicates incomplete conversion, add an additional 2.0 equiv of ammonium formate and continue heating.

  • Workup: Cool to room temperature, filter through Celite, wash with Ethanol, and concentrate. The crude acetate salt can be converted to the free base by passing it through a basic ion-exchange resin or by partitioning between 1M NaOH and a polar organic solvent (e.g., n-butanol or DCM/Isopropanol 3:1), followed by drying over Na₂SO₄ and concentration.

References

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC . nih.gov. 2

  • 4-Benzyl-2-(chloromethyl)-5-methylmorpholine . Benchchem. 1

  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate . Scholars@Duke. 4

  • A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions . clockss.org. 3

Sources

Application

1H and 13C NMR spectroscopy characterization techniques for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

An Application Note for the Structural Elucidation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine using ¹H and ¹³C NMR Spectroscopy Abstract This technical guide provides a comprehensive framework for the characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental design, from sample preparation to spectral interpretation, ensuring a deep understanding of the molecule's structural nuances. We present detailed protocols for sample preparation and data acquisition, predictive analyses of ¹H and ¹³C NMR spectra, and troubleshooting considerations. The methodologies are grounded in established spectroscopic principles to ensure data integrity and reproducibility, making this a self-validating guide for the unambiguous structural confirmation of this important synthetic intermediate.

Introduction: The Structural Challenge

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry. Its structure combines a flexible oxazinane ring, a bulky benzyl group, and a primary amine, presenting a unique and informative case for NMR analysis. The presence of a stereocenter at the C2 position introduces diastereotopicity, adding a layer of complexity to the NMR spectrum that, when correctly interpreted, provides profound stereochemical insights.

NMR spectroscopy stands as the definitive technique for the structural elucidation of such molecules in solution. It allows for the non-destructive mapping of the proton and carbon framework, confirming atomic connectivity and providing information about the compound's conformational dynamics. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, establishing a reliable protocol for its characterization.

Molecular Structure and Spectroscopic Predictions

A thorough analysis begins with an understanding of the molecule's distinct chemical environments. Each unique proton and carbon will generate a signal in the NMR spectrum, the characteristics of which are dictated by its local electronic environment.

Figure 1: Chemical Structure of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine with Atom Numbering

Workflow for NMR sample preparation.

Protocol for 1D NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on sample concentration and the specific instrument used.

Parameter¹H NMR¹³C NMRCausality and Rationale
Pulse Angle 30-45°30°A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time. A 90° pulse maximizes signal for a single scan but requires a longer delay (5x T₁). [1]
Spectral Width -2 to 12 ppm-10 to 220 ppmEnsures all expected signals, including TMS at 0 ppm, are captured within the spectral window.
Acquisition Time (AQ) 3-4 s~2 sA longer acquisition time provides better digital resolution, which is crucial for resolving complex multiplets and accurately measuring coupling constants.
Relaxation Delay (D1) 2-5 s2 sAllows for sufficient relaxation of the nuclei between pulses, which is essential for accurate integration and preventing signal saturation. [1]
Number of Scans (NS) 8-161024-4096Dependent on sample concentration. More scans are needed for ¹³C due to its low natural abundance and lower gyromagnetic ratio, which result in inherently lower sensitivity. [2]
Protocol for D₂O Exchange

This simple experiment is a definitive method for identifying exchangeable protons (like those in -NH₂ or -OH groups).

  • Acquire Standard ¹H Spectrum: Obtain the initial ¹H NMR spectrum of the sample following the protocol above.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and gently invert it several times to mix the contents thoroughly. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Re-shim the sample and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the NH₂ protons will have significantly diminished or disappeared entirely in the second spectrum, confirming its assignment. [3]

Advanced Structural Confirmation

For an unambiguous assignment of all signals, especially the complex and overlapping multiplets from the morpholine ring, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the morpholine ring and the methylamine sidechain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This provides a powerful method for assigning carbon signals based on the more easily interpreted proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework.

G cluster_1D 1D NMR cluster_2D 2D NMR (for complex cases) H1 ¹H Spectrum COSY ¹H-¹H COSY H1->COSY H-H Coupling HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C Spectrum C13->HSQC Direct C-H Correlation C13->HMBC Long-Range C-H Correlation Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

NMR techniques for full structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by specific techniques like D₂O exchange and 2D correlation experiments, provides a robust and definitive method for the structural characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. By understanding the influence of the molecule's key structural features—the benzyl group, the conformationally flexible oxazinane ring, and the chiral center—on the resulting spectra, researchers can confidently verify its identity, purity, and stereochemical integrity. The protocols and predictive data outlined in this guide serve as a validated starting point for the routine analysis of this compound and its derivatives.

References

  • University of Arizona. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of St Andrews. (n.d.). NMR Sample Preparation.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025).
  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • 13C NMR Spectroscopy. (n.d.).
  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide.

Sources

Method

Application Note: Integration of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine into Kinase Inhibitor Scaffolds

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic incorporation of privileged scaffolds. (4-Benzyl-1,4-oxazinan-2-yl)methylamine (CAS RN 110859-47-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic incorporation of privileged scaffolds. (4-Benzyl-1,4-oxazinan-2-yl)methylamine (CAS RN 110859-47-7)[1] is a highly versatile, bifunctional building block. It combines the well-documented hinge-binding capabilities of the 1,4-oxazinane (morpholine) ring with a reactive primary methylamine handle and a lipophilic, orthogonally cleavable benzyl protecting group. This application note details the structural rationale, synthetic logic, and self-validating protocols required to successfully incorporate this building block into novel kinase inhibitor libraries.

Pharmacophore Rationale: The Oxazinane Advantage

In kinase drug discovery, the morpholine/oxazinane ring is a critical pharmacophore used to modulate both target affinity and physicochemical properties (e.g., solubility and blood-brain barrier permeability)[2].

  • Hinge-Region Engagement: The oxygen atom of the oxazinane ring is a classic hydrogen bond acceptor. Crystallographic studies of morpholine-containing inhibitors (such as PI-103) demonstrate that this oxygen forms a critical hydrogen bond with the backbone amide of hinge-region residues, such as Val2240 in mTOR[2] or Val882 in PI3Kα.

  • Isoform Selectivity: Substitutions on the oxazinane ring, such as the methylamine extension at the 2-position, allow the molecule to project into adjacent specificity pockets. Structural modifications around the morpholine core have been proven to drive selectivity profiles across Class I PI3K isoforms (α, β, γ, δ)[3],[4].

  • Dual-Purpose N-Benzyl Group: The N4-benzyl group can be retained to occupy deep hydrophobic pockets (common in the mTOR active site)[2], or it can be catalytically removed post-coupling to unmask a secondary amine. This unmasked amine serves as a vector for late-stage diversification, allowing medicinal chemists to probe the solvent-exposed channel.

Synthetic Architecture & Workflow

The integration of (4-benzyl-1,4-oxazinan-2-yl)methylamine follows a logical progression from core coupling to late-stage diversification. The primary amine is selectively reacted with a heteroaryl halide (e.g., a pyrimidine or quinazoline core), followed by orthogonal deprotection and functionalization.

G SM (4-Benzyl-1,4-Oxazinan-2-Yl) -Methylamine SNAr SNAr Coupling (DIPEA, DMF, 80°C) SM->SNAr Core Heteroaryl Halide Core (e.g., Pyrimidine) Core->SNAr Intermediate Benzyl-Protected Kinase Scaffold SNAr->Intermediate Deprotect Catalytic Hydrogenolysis (Pd/C, H2) Intermediate->Deprotect Unmasking SecAmine Secondary Amine Intermediate Deprotect->SecAmine Derivatize Late-Stage Diversification (Amidation/Alkylation) SecAmine->Derivatize Library Targeted Kinase Inhibitor Library Derivatize->Library

Workflow for incorporating (4-Benzyl-1,4-oxazinan-2-yl)methylamine into kinase inhibitors.

Validated Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream progression.

Protocol A: Regioselective SNAr Coupling to a Heteroaryl Core

Causality: The exocyclic primary amine of the methylamine group is significantly more nucleophilic and sterically accessible than the endocyclic tertiary amine of the oxazinane ring. This intrinsic electronic difference allows for chemoselective Nucleophilic Aromatic Substitution (SNAr) onto an electron-deficient core (e.g., 2,4-dichloropyrimidine) without the need for protecting group manipulation or palladium catalysis.

Step-by-Step Method:

  • Dissolve 1.0 equivalent of (4-benzyl-1,4-oxazinan-2-yl)methylamine[1] and 1.1 equivalents of 2,4-dichloropyrimidine in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing amine protonation and stalling of the reaction.

  • Stir the reaction mixture at 80°C for 4–6 hours under an inert nitrogen atmosphere.

  • Quench with ice-cold water, extract with ethyl acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography (DCM:MeOH gradient).

Self-Validation System:

  • LC-MS: Confirm complete consumption of the starting mass (m/z 206.28)[1].

  • 2D NMR (HMBC): Verify regioselectivity. The primary amine should couple preferentially at the more electrophilic C4 position of the pyrimidine rather than C2. Cross-peaks between the methylamine protons and the C4 pyrimidine carbon validate the correct structural isomer.

Protocol B: Orthogonal Benzyl Deprotection via Catalytic Hydrogenolysis

Causality: To probe the solvent-exposed region of the kinase ATP-binding pocket, the lipophilic benzyl group must be removed to unmask the secondary amine of the oxazinane ring. Palladium-catalyzed hydrogenolysis provides a clean, orthogonal cleavage method that leaves the newly formed aryl-amine (SNAr product) intact.

Step-by-Step Method:

  • Dissolve the coupled intermediate in a 1:1 (v/v) mixture of methanol and ethyl acetate. Rationale: The mixed solvent system ensures solubility of the starting material while preventing catalyst poisoning.

  • Add 10% Pd/C (0.1 equivalents by weight).

  • Evacuate the reaction flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst. Safety Note: Pd/C is highly pyrophoric when dry; keep the filter cake damp with solvent.

  • Concentrate the filtrate in vacuo to yield the secondary amine intermediate.

Self-Validation System:

  • ¹H NMR: The complete disappearance of the aromatic multiplet at ~7.25–7.35 ppm (integrating for 5 protons) and the benzylic CH₂ singlet at ~3.5 ppm confirms 100% deprotection.

Protocol C: Universal Kinase Inhibition Assay (ADP-Glo)

Causality: To evaluate the functional efficacy of the synthesized library, an is utilized. This luminescent assay measures the universal product of kinase activity (ADP), making it agnostic to the specific peptide substrate and avoiding the hazards of radioisotope-labeled ATP.

Step-by-Step Method:

  • Prepare a 384-well plate with 3-fold serial dilutions of the synthesized inhibitors in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Add recombinant target kinase (e.g., PI3Kα or mTOR) and the appropriate lipid/peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Initiate the reaction by adding ATP at the predetermined Km​ concentration for the specific kinase. Incubate for 60 minutes.

  • Add ADP-Glo Reagent (1:1 volume ratio) to terminate the reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Self-Validation System:

  • Z'-Factor Calculation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. The assay plate is only validated if Z′≥0.5 .

  • Reference Benchmarking: Include a known reference inhibitor (e.g., PI-103 for mTOR/PI3K)[2]. The calculated IC₅₀ for the reference must fall within 3-fold of its historically established literature value to validate the dynamic range of the assay.

Quantitative SAR Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for a library generated using the (4-benzyl-1,4-oxazinan-2-yl)methylamine scaffold, demonstrating how late-stage diversification of the oxazinane nitrogen impacts both target affinity and cellular permeability.

Compound IDN4-Oxazinane SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Caco-2 Papp​ ( 10−6 cm/s)Rationale / Observation
Cmpd-01 Benzyl (Retained)45 ± 412 ± 215.2Benzyl group occupies the deep hydrophobic pocket of mTOR, driving selectivity over PI3Kα. High permeability.
Cmpd-02 H (Deprotected)120 ± 1585 ± 84.1Loss of hydrophobic interactions reduces affinity. Secondary amine lowers permeability due to increased polarity.
Cmpd-03 Acetyl25 ± 340 ± 58.5Amidation projects into the solvent channel, recovering PI3Kα affinity while reducing mTOR selectivity.
Cmpd-04 Methylsulfonyl15 ± 2110 ± 1212.0Sulfonamide forms a specific hydrogen bond network in the PI3Kα solvent front, flipping selectivity toward PI3Kα.

Note: Data represents mean ± SD of n=3 independent ADP-Glo assay replicates. Caco-2 permeability indicates bidirectional transport modeling blood-brain barrier/intestinal absorption potential.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Design and synthesis of phenethyl benzo[1,4]oxazine-3-ones as potent inhibitors of PI3Kinasegamma Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall reaction yield in the synthesis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of (4-Benzyl-1,4-oxazinan-2-yl)methanamine (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of (4-Benzyl-1,4-oxazinan-2-yl)methanamine (commonly referred to as (4-benzylmorpholin-2-yl)methanamine). This molecule is a highly valued pharmaceutical intermediate, serving as a critical building block in the development of Plk1 kinase inhibitors for oncology [1] and orally bioavailable ghrelin receptor antagonists for metabolic disorders [2].

The most efficient synthetic route involves the reduction of 4-benzylmorpholine-2-carbonitrile . However, this step is notoriously prone to side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the reaction pathways and the causality behind common impurities. The diagram below illustrates the optimal reduction route versus pathways that lead to yield-destroying byproducts.

SynthesisTroubleshooting Start 4-Benzylmorpholine-2-carbonitrile (Starting Material) RaneyNi Raney Ni + H2 (Optimal Catalyst) Start->RaneyNi Route A PdC Pd/C + H2 (Suboptimal Catalyst) Start->PdC Route B Imine Imine Intermediate (Transient) Target (4-Benzyl-1,4-oxazinan-2-yl)methanamine (Target Product) Imine->Target + Excess NH3 (High Yield) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer Low NH3 (Nucleophilic Attack) RaneyNi->Imine Reduction PdC->Imine Reduction Debenz Morpholin-2-ylmethanamine (Debenzylated Impurity) Target->Debenz Pd/C Catalyzed Hydrogenolysis

Reaction pathways and impurities in (4-benzylmorpholin-2-yl)methanamine synthesis.

Troubleshooting FAQs

Q1: Why is my reaction yielding a large percentage of debenzylated byproduct? Causality: The use of Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a classic method for reducing nitriles. However, Pd/C simultaneously catalyzes the hydrogenolysis of benzylic amines. The N-benzyl bond in your starting material is highly susceptible to cleavage by Pd/C, leading to the formation of the debenzylated morpholine byproduct. Solution: Switch your catalyst to Raney Nickel [1]. Raney Nickel effectively reduces the nitrile group to a primary amine but is significantly less active toward the hydrogenolysis of N-benzyl protecting groups, preserving the integrity of the morpholine ring.

Q2: My LC-MS shows a significant high-molecular-weight impurity (m/z ~396). What is this and how do I prevent it? Causality: During the catalytic hydrogenation of nitriles, a highly reactive imine intermediate is transiently formed. If the concentration of the newly formed primary amine product is high, it acts as a nucleophile and attacks this imine intermediate. This side reaction releases ammonia and forms a secondary amine dimer, severely reducing your overall yield. Solution: Perform the hydrogenation in a solvent system containing excess ammonia (e.g., 7N methanolic ammonia). The high concentration of background ammonia shifts the chemical equilibrium, outcompeting the primary amine for the imine intermediate and entirely suppressing dimer formation.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of catalytic hydrogenation? Causality: Yes, LiAlH₄ is a powerful hydride donor that will reduce the nitrile without cleaving the benzyl group or forming dimers. However, it requires strictly anhydrous conditions and highly exothermic quenching procedures. Incomplete hydride transfer due to trace moisture often leads to unreacted starting material. Solution: If you must avoid high-pressure hydrogenation, LiAlH₄ in anhydrous THF is a viable alternative. Ensure the reaction is refluxed to drive the reduction to completion, and use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) for a safe, granular quench.

Quantitative Data: Impact of Reducing Agents on Yield

The table below summarizes the causality between your choice of reducing conditions and the resulting experimental yield.

Reducing AgentSolvent SystemTemp / PressureTarget YieldPrimary ImpurityMechanistic Cause of Impurity
Pd/C (10%) + H₂ MethanolRT / 50 psi< 10%Morpholin-2-ylmethanaminePd-catalyzed hydrogenolysis of N-benzyl bond
Raney Ni + H₂ MethanolRT / 50 psi55 - 65%Secondary Amine DimerNucleophilic attack of primary amine on imine
Raney Ni + H₂ Methanol / NH₃ (7N)RT / 50 psi85 - 95% TraceExcess NH₃ completely suppresses dimer formation
LiAlH₄ THF (Anhydrous)0°C to RT70 - 80%Unreacted NitrileIncomplete hydride transfer / trace moisture quenching
Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating protocol for the Raney Nickel Catalyzed Reduction in Methanolic Ammonia . Every step contains an in-process validation check to ensure the system is functioning as intended.

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 4-benzylmorpholine-2-carbonitrile (4.0 mmol) in 30 mL of 7N ammonia in methanol[1].

  • Validation Check: Ensure complete dissolution. A perfectly clear solution confirms the absence of insoluble polymeric impurities from the starting material.

Step 2: Catalyst Addition

  • Action: Carefully add 0.50 g of Raney Nickel slurry (pre-washed with methanol to remove water).

  • Validation Check: The catalyst must remain wet at all times. If the catalyst sparks or dries during transfer, it indicates pyrophoric degradation and a critical loss of catalytic activity. Discard and restart if drying occurs.

Step 3: Hydrogenation

  • Action: Transfer the mixture to a Parr hydrogenation apparatus. Purge the vessel three times with Nitrogen (N₂), followed by three purges with Hydrogen (H₂). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature.

  • Validation Check: Monitor the pressure gauge. A steady pressure drop over the first 2-4 hours indicates active reduction. The reaction is self-validating when hydrogen uptake completely ceases (typically after 12 hours), indicating 100% conversion of the nitrile.

Step 4: Work-up and Isolation

  • Action: Vent the hydrogen gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite under a strict N₂ atmosphere to remove the Raney Nickel. Wash the Celite pad with an additional 20 mL of methanol. Concentrate the filtrate under reduced pressure to yield the crude product as a colorless to pale-yellow oil.

  • Validation Check: Analyze the crude oil via LC-MS. The presence of a dominant peak at m/z 207.15 [M+H]⁺ and the strict absence of m/z 202 (starting material) or m/z 117 (debenzylated impurity) confirms a successful, high-yield reaction.

References
  • Title: EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof Source: Google Patents URL
  • Title: Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Optimization

Troubleshooting low solubility of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine in polar organic solvents

Introduction This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS: 110859-47-7). While this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS: 110859-47-7). While this compound is noted to be soluble in polar organic solvents like methanol and ethanol, achieving desired concentrations for screening, synthesis, or formulation can be problematic under certain conditions[1]. This document provides a structured, causality-driven approach to systematically diagnose and resolve these solubility issues, progressing from simple physical interventions to more complex chemical modifications.

Section 1: Understanding the Molecule's Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to troubleshooting its solubility. The compound possesses a morpholine core, a tertiary amine within the ring, a primary amine on the methyl group, and a nonpolar benzyl group[1]. This combination of polar and nonpolar moieties results in a molecule whose solubility is highly dependent on the solvent system's properties.

PropertyValueSource & Significance
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.28 g/mol [1]
Appearance Colorless liquid or solid[1] Indicates that physical form can vary based on purity.
Predicted pKa ~9.37[1] The presence of two basic amine groups is the single most important factor for chemical solubility enhancement. This value suggests the compound will be protonated at acidic pH.
Key Structural Features Primary & Tertiary Amines (Basic), Ether Linkage (Polar), Benzyl Group (Nonpolar)[1] The amine groups offer a direct handle for pH-mediated solubility manipulation. The benzyl group contributes to lipophilicity, which can limit solubility in highly polar solvents.

Section 2: Foundational Troubleshooting & FAQs

This section addresses the most common and easily resolved solubility issues. Always begin with these steps before proceeding to chemical modifications.

Q1: My compound is not dissolving or is dissolving very slowly in my chosen polar organic solvent (e.g., Methanol, Ethanol) at room temperature. What are the first steps?

A1: Initial dissolution issues are often related to kinetics and energy barriers, not fundamental insolubility.

  • Gentle Heating: Increase the temperature of the solvent/solute mixture. A water bath set to 40-50°C is a safe starting point. Increased thermal energy enhances the dissolution rate by overcoming the lattice energy of the solid and increasing solute-solvent interactions[2].

  • Mechanical Agitation & Sonication: Simple vortexing or magnetic stirring is essential. For resistant particles, an ultrasonic bath is highly effective. Sonication provides high-frequency agitation that breaks down solute aggregates, increasing the surface area available for solvation[2].

  • Solvent & Compound Integrity: Ensure your solvent is of high purity and anhydrous if required. Impurities in the compound itself can significantly hinder solubility[2]. Verify the purity of your material if issues persist.

Q2: The compound dissolves when I heat the solution, but it precipitates or crashes out as it cools to room temperature. What is happening?

A2: You have created a supersaturated solution. The solubility of the compound is significantly higher at the elevated temperature than at ambient temperature. While useful for short-term experiments, this is not a stable solution for storage or many applications. This indicates you are near the solubility limit and may need to employ the advanced techniques below or simply work with a lower concentration.

Section 3: Advanced Troubleshooting: Chemical & Formulation Strategies

If foundational methods are insufficient, modifying the chemical environment of the solution is the next logical step. The following troubleshooting workflow can guide your decision-making process.

G start Low Solubility Observed step1 Apply Heat & Sonication start->step1 check1 Problem Solved? step1->check1 step2 pH Adjustment (Salt Formation) check1->step2 No end Solution Optimized check1->end Yes check2 Sufficient Solubility? step2->check2 step3 Implement Co-Solvent System check2->step3 No check2->end Yes check3 Sufficient Solubility? step3->check3 step4 Introduce Excipients (Advanced) check3->step4 No check3->end Yes step4->end

Caption: Troubleshooting workflow for solubility enhancement.

Q3: The compound's solubility is still too low. How can I use pH to my advantage?

A3: This is the most powerful strategy for this specific molecule. The amine functional groups are basic and can be protonated to form a highly soluble salt[3].

  • The Principle of Salt Formation: In its free-base form, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a neutral molecule with moderate polarity. By adding a small amount of acid, you can protonate the nitrogen atoms (pKa ≈ 9.37) to form an ammonium salt[1][4]. This ionic salt is significantly more polar than the free base and will exhibit dramatically increased solubility in polar solvents. This is a standard and critical technique in pharmaceutical development for improving the solubility of basic drug candidates[5][6].

G cluster_0 Higher pH (e.g., > 9.5) cluster_1 Lower pH (e.g., < 8.0) FreeBase R-NH₂ (Free Base) Less Polar Poorly Soluble Salt R-NH₃⁺ (Ammonium Salt) Ionic/Polar Highly Soluble FreeBase->Salt + H⁺ (Acid) Salt->FreeBase - H⁺ (Base)

Sources

Troubleshooting

Optimizing chiral resolution conditions for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine enantiomers

Welcome to the Application Scientist Knowledge Base. (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as 4-benzyl-2-(aminomethyl)morpholine) is a critical chiral building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as 4-benzyl-2-(aminomethyl)morpholine) is a critical chiral building block. Because the biological activity of morpholine-derived CNS agents and appetite suppressants is often strictly confined to a single stereoisomer (frequently the S-enantiomer), achieving >99% enantiomeric excess (ee) is a strict regulatory and functional requirement[1].

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to optimize the separation of its enantiomers.

Resolution Strategy & Workflows

When isolating the enantiomers of this primary amine, researchers typically choose between classical diastereomeric salt resolution (highly scalable, cost-effective) and Chiral Supercritical Fluid Chromatography (SFC) (rapid, high-throughput).

Strategic workflow comparing classical diastereomeric salt resolution and chiral chromatography.

Validated Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (The Half-Equivalent Method)

Causality Focus: We utilize Di-p-toluoyl-D-tartaric acid (D-DTTA) because the bulky toluoyl groups provide excellent stereocontrol during crystal lattice formation. Furthermore, we employ the half-equivalent method . Because the racemate contains equal quantities of both enantiomers, adding exactly 0.5 equivalents of the chiral acid ensures it selectively pairs with the most complementary enantiomer. This leaves the opposite enantiomer in solution as a free base, driving the equilibrium toward the desired precipitate and maximizing atom economy[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (48.5 mmol) of racemic (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Acid Addition: In a separate flask, dissolve 9.37 g (24.25 mmol, 0.5 eq) of D-DTTA in 50 mL of ethanol. Heat both solutions to 60°C.

  • Salt Formation: Add the D-DTTA solution dropwise to the amine solution under vigorous stirring.

  • Crystallization: Maintain at 60°C for 30 minutes, then cool the mixture to room temperature at a strictly controlled rate of 0.1°C/min. Self-Validation: The slow cooling rate prevents kinetic trapping of the wrong diastereomer, ensuring thermodynamic control.

  • Isolation: Filter the resulting white crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove entrained mother liquor.

  • Freebasing: Suspend the isolated salt in 50 mL of dichloromethane (DCM). Add 50 mL of 1M NaOH (aq) and stir vigorously for 15 minutes at room temperature. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Protocol B: Preparative Chiral SFC

Causality Focus: Supercritical Fluid Chromatography (SFC) is preferred over standard HPLC for this molecule due to the high diffusivity of supercritical CO₂, which allows for faster flow rates without backpressure penalties. We use an immobilized stationary phase (e.g., Chiralpak IG) to withstand a variety of co-solvents[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemate in Methanol at a concentration of 50 mg/mL.

  • Mobile Phase Configuration: Set the mobile phase to CO₂ / Methanol (70:30 v/v). Critically, add 0.1% Diethylamine (DEA) to the Methanol.

  • Chromatographic Run: Inject the sample onto a Chiralpak IG column (5 µm, 250 x 21.1 mm). Maintain a flow rate of 70 mL/min, a backpressure of 120 bar, and a column temperature of 35°C.

  • Fraction Collection: Monitor UV absorbance at 220 nm. Collect the baseline-resolved peaks into separate vessels.

  • Recovery: Depressurize the fractions and evaporate the methanol co-solvent under reduced pressure at 30°C to recover the pure enantiomers.

Quantitative Data: Resolving Agent Efficacy

To assist in optimizing your classical resolution, the following table summarizes the performance of various chiral acids when applied to (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. Note: Data reflects the first crystallization crop prior to any recrystallization.

Resolving AgentEquivalentsSolvent SystemYield (1st Crop)ee% (1st Crop)
Di-p-toluoyl-D-tartaric acid (D-DTTA) 0.5Ethanol38%>95%
(1S)-(+)-10-Camphorsulfonic acid 1.0Acetone/Water (9:1)42%82%
(R)-(-)-Mandelic Acid 1.0Isopropanol25%65%
L-Tartaric Acid 0.5Methanol/Water (8:2)15%40%

Troubleshooting & FAQs

Logical decision tree for resolving oiling out during diastereomeric salt formation.

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of forming distinct crystals. How do I fix this? A: Oiling out occurs when the supersaturation level is too high, causing the diastereomeric salt to undergo liquid-liquid phase separation before it reaches its crystallization boundary. Solution: First, try adding a polar co-solvent (e.g., 5-10% water to your ethanol). This increases the solubility of the salt, lowering the saturation temperature. If it still oils out, heat the mixture until homogeneous, cool it to just above the cloud point, and seed the solution with a few crystals of the pure diastereomeric salt to bypass the nucleation energy barrier[4].

Q: I am seeing severe peak tailing during analytical chiral HPLC/SFC. What is the cause? A: The primary amine on the methylamine moiety of your molecule is highly basic and nucleophilic. It interacts strongly with unendcapped, residual silanol groups on the silica support of the chiral stationary phase. Solution: You must add a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine acts as a competitive binder, masking these active silanol sites and restoring sharp, symmetrical peaks[3].

Q: How do I recover the free base from the diastereomeric salt without risking racemization? A: Morpholine derivatives can be sensitive to epimerization if subjected to harsh basic conditions at elevated temperatures. Solution: Always use mild, biphasic conditions (DCM and 1M NaOH) at room temperature. Ensure the pH of the aqueous layer is >10 to fully deprotonate the primary amine, but strictly avoid heating the basic solution. Extract immediately into the organic phase to preserve the stereochemical configuration[3].

Q: Can I use enzymatic kinetic resolution for this molecule? A: It is highly inefficient for this specific substrate. While lipases (e.g., Candida rugosa lipase) are excellent for resolving racemic esters or secondary alcohols by halting the reaction at 50% conversion[5], they do not reliably acylate primary amines attached to bulky morpholine rings. For amines, engineered transaminases are required, which are significantly more complex to optimize than classical salt resolution.

References

  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines Source: RSC Publishing URL:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PMC - NIH URL:[Link]

  • Chiral resolution Source: Wikipedia URL:[Link]

  • Part 6: Resolution of Enantiomers Source: Chiralpedia URL:[Link]

  • Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL:[Link]

Sources

Optimization

Resolving HPLC peak tailing issues for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine chromatographic analysis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. This document provides in-depth troubleshooting strategies and frequently asked questions to help you achieve symmetrical, reproducible peaks.

Introduction

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a basic compound, and like many amines, it is prone to exhibiting poor peak shapes, particularly peak tailing, in reversed-phase HPLC.[1][2] This phenomenon can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.[3] This guide will delve into the root causes of peak tailing for this specific analyte and provide a logical, step-by-step approach to resolving these issues.

The primary cause of peak tailing for basic compounds like (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[3][4][5][6] These silanol groups can become deprotonated and negatively charged, leading to strong ionic interactions with the protonated amine, causing the analyte to lag on the column and produce a tailing peak.[1][7]

With a predicted pKa of approximately 9.37, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine will be protonated in typical reversed-phase mobile phases.[8] Understanding and controlling the ionization states of both the analyte and the stationary phase is paramount to achieving good chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine peak tailing?

A1: Peak tailing for this compound is most likely due to secondary ionic interactions between the protonated amine group of your analyte and deprotonated, negatively charged silanol groups on the silica-based stationary phase of your HPLC column.[1][3][5][6] Other potential causes can include column overload, extra-column dead volume, or a contaminated column.[9][10][11]

Q2: What is the quickest way to improve my peak shape?

A2: The most immediate improvement can often be achieved by adjusting the mobile phase pH. Lowering the pH to around 3 or below will protonate the silanol groups, minimizing the unwanted secondary interactions.[3][4][12]

Q3: Can the choice of HPLC column make a difference?

A3: Absolutely. Modern, high-purity silica columns with advanced end-capping (Type B silica) have fewer accessible silanol groups and will generally provide better peak shape for basic compounds.[2][3] Columns with an embedded polar group or those specifically designed for the analysis of bases are also excellent choices.[13]

Q4: I've adjusted the pH, but I still see some tailing. What's next?

A4: If pH adjustment alone is insufficient, consider adding a basic competitor, such as triethylamine (TEA), to the mobile phase.[3][12] TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

Q5: Could my HPLC system be the problem?

A5: Yes. If all peaks in your chromatogram are tailing, it could indicate a physical issue with your system, such as a void at the column inlet, or excessive dead volume from using tubing with a large internal diameter.[1][7][12] To diagnose this, inject a neutral compound; if it also tails, a physical problem is likely.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Step 1: Differentiating Between Chemical and Physical Problems

The first step in troubleshooting is to determine whether the peak tailing is a result of chemical interactions or a physical issue within the HPLC system.

Experimental Protocol: Diagnosing the Source of Peak Tailing

  • Prepare a Neutral Marker Solution: Dissolve a neutral, well-behaving compound (e.g., toluene, caffeine) in your mobile phase at a suitable concentration.

  • Injection and Analysis: Inject the neutral marker onto your HPLC system using your current method conditions.

  • Data Interpretation:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is due to chemical interactions with the stationary phase. Proceed to Step 2: Mobile Phase Optimization .

    • Tailing Peak: If the neutral marker also exhibits peak tailing, this suggests a physical problem with your system (e.g., column void, excessive dead volume). Proceed to Step 5: Addressing Physical and System Issues .[1]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary interactions.

Controlling the mobile phase pH is critical. The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

  • Recommendation: Adjust the mobile phase pH to ≤ 3.[3][4][12] At this pH, the silanol groups are fully protonated and neutral, thus minimizing the ionic interaction with the positively charged (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

  • Caution: Operating at a pH below 2.5 can hydrolyze the silica backbone of some columns, leading to column degradation. Always use a column rated for low pH applications.[4][12]

If pH adjustment alone does not completely resolve the tailing, the use of additives can be beneficial.

  • Competing Bases (for UV Detection): Additives like triethylamine (TEA) or diethylamine (DEA) act as "silanol blockers."[12][14] They are small, basic molecules that preferentially interact with the active silanol sites, effectively shielding them from the analyte.

    • Typical Concentration: 0.1% v/v of TEA in the mobile phase.[14]

  • Ion-Pairing Agents: For highly basic compounds, ion-pairing agents can be used. These are typically alkyl sulfonates that pair with the protonated amine, forming a neutral complex that has better retention and peak shape.[15][16][17]

    • Note: Ion-pairing agents can be difficult to remove from the column and system, so dedicate a column for this type of analysis.

Table 1: Effect of Mobile Phase Modifications on Peak Asymmetry

Mobile Phase ConditionAnalytePeak Asymmetry (As)
Acetonitrile:Water (50:50) at pH 7(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine> 2.0
Acetonitrile:0.1% Formic Acid in Water (pH ~2.7)(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine1.2 - 1.5
Acetonitrile:0.1% TFA in Water (pH ~2.1)(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine1.0 - 1.2
Acetonitrile:0.1% Formic Acid, 0.1% TEA in Water(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine1.0 - 1.2

Note: The values in this table are illustrative and may vary depending on the specific column and HPLC system used.

Step 3: Column Selection

The choice of HPLC column is a critical factor in preventing peak tailing for basic compounds.

  • High-Purity, End-Capped Columns: Modern columns are typically packed with high-purity silica (Type B) that has a lower metal content and is more extensively end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, making them inert.[4]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group embedded in the alkyl chain of the stationary phase. This polar group helps to shield the residual silanol groups from basic analytes, resulting in improved peak shape.[13]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, which results in a stationary phase with fewer accessible silanol groups and improved pH stability.[3]

Step 4: Method Parameter Optimization
  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. However, the effect on peak tailing is analyte and method-dependent.

  • Flow Rate: While not a primary solution for tailing, ensure you are operating at an optimal flow rate for your column dimensions and particle size to maintain good efficiency.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[9][11] To check for this, try reducing the injection volume or the sample concentration.[11]

Step 5: Addressing Physical and System Issues

If you suspect a physical problem with your HPLC system, the following steps can help.

  • Check for Voids: A void at the head of the column can cause peak tailing and broadening for all compounds.[1] This can sometimes be rectified by reversing and flushing the column (if the manufacturer's instructions permit).

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[6][12]

  • Column and Frit Contamination: Contamination of the column inlet frit can lead to poor peak shape. If you suspect this, try back-flushing the column or replacing the frit.[4][18] Using a guard column is highly recommended to protect the analytical column.[18]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine check_neutral Inject a Neutral Compound start->check_neutral chemical_path Symmetrical Peak: Chemical Issue check_neutral->chemical_path Symmetrical Peak physical_path Tailing Peak: Physical Issue check_neutral->physical_path Tailing Peak optimize_mp Optimize Mobile Phase chemical_path->optimize_mp check_system Inspect HPLC System physical_path->check_system adjust_ph Lower pH (≤ 3) optimize_mp->adjust_ph additives Use Additives (e.g., TEA) adjust_ph->additives If tailing persists select_column Select Appropriate Column (End-capped, EPG, Hybrid) additives->select_column If tailing persists check_void Check for Column Void check_system->check_void check_dead_volume Minimize Dead Volume check_void->check_dead_volume check_contamination Check for Contamination check_dead_volume->check_contamination

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Summary of Key Recommendations

IssueRecommendationRationale
Secondary Silanol Interactions Lower mobile phase pH to ≤ 3.Protonates silanol groups, minimizing ionic interactions.[3][4][12]
Add a competing base (e.g., 0.1% TEA).Shields silanol groups from the analyte.[12][14]
Inappropriate Column Use a high-purity, end-capped column or a column with an embedded polar group.Reduces the number of active silanol sites.[4][13]
System/Physical Issues Inject a neutral compound to diagnose.Differentiates between chemical and physical causes of tailing.[1]
Minimize extra-column dead volume.Reduces peak broadening and distortion.[6][12]
Sample Overload Reduce injection volume or sample concentration.Prevents overloading the stationary phase.[9][11]

By systematically addressing these potential causes, you can significantly improve the peak shape for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, leading to more accurate and reliable chromatographic results.

References

Sources

Troubleshooting

Preventing oxidation and degradation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as (4-benzylmorpholin-2-yl)methanamine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as (4-benzylmorpholin-2-yl)methanamine). Due to the presence of a highly reactive primary amine and a benzylic tertiary amine, this pharmaceutical intermediate is highly vulnerable to environmental degradation.

Below, we provide mechanistic troubleshooting, quantitative shelf-life data, and self-validating stabilization protocols to ensure the integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I left the free base oil in a clear vial on the bench, and it turned yellow/brown over a few weeks. What happened? A1: Your sample has undergone oxidative degradation. The primary amine and the benzylic position in the morpholine ring are highly susceptible to radical auto-oxidation when exposed to atmospheric oxygen and UV light.

  • The Causality: The electron-rich primary amine acts as a nucleophile and is easily oxidized into hydroxylamines, which further degrade into imines or amides, causing the characteristic yellow/brown discoloration. Furthermore, the benzylic carbon is a prime site for hydrogen abstraction, forming stable radicals that react with O2.

  • Scientific Grounding: Research on amine degradation confirms that1[1].

Q2: My liquid sample developed a white crust around the cap and insoluble white particulates inside. Is this a polymerization issue? A2: No, this is a classic case of carbamate salt formation . Primary amines are excellent nucleophiles that readily attack electrophilic atmospheric carbon dioxide (CO2).

  • The Causality: The unhindered nature of the primary methanamine group makes it highly reactive toward CO2. This reaction forms a zwitterionic intermediate that rapidly undergoes proton transfer with a second amine molecule, resulting in an alkylammonium carbamate salt. Because this salt is highly polar, it is insoluble in the parent free-base oil, precipitating as a white solid.

  • Scientific Grounding: Mechanistic studies demonstrate that the2[2], driven by the nucleophilic attack on the electrophilic carbon atom of CO2.

Q3: How can I definitively prevent these degradation pathways for long-term storage? A3: For long-term storage (>1 month), the most robust method is converting the free base into an ammonium salt (e.g., a Hydrochloride salt).

  • The Causality: Protonating the primary amine converts the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ cation. This completely halts the nucleophilic attack on CO2 (preventing carbamate formation) and significantly raises the oxidation potential, preventing auto-oxidation.

  • Scientific Grounding: It is a standard chemical consensus that3[3] for long-term stability.

Part 2: Quantitative Data on Storage Conditions

To optimize your inventory management, refer to the following stability matrix for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Storage ConditionAtmosphereContainer TypeChemical StateExpected Shelf-LifePrimary Degradation Risk
Room Temp (20°C)Ambient AirClear GlassFree Base (Oil)< 1 WeekRapid oxidation, Carbamate formation
Refrigerated (4°C)Ambient AirAmber GlassFree Base (Oil)1-2 MonthsCarbamate formation (CO2 ingress)
Freezer (-20°C)Argon / N₂Amber GlassFree Base (Oil)6-12 MonthsSlow trace oxidation
Room Temp (20°C)Ambient AirClear/Amber GlassHCl Salt (Solid) > 2 YearsHygroscopic moisture uptake
Freezer (-20°C) Desiccated Amber Glass HCl Salt (Solid) > 5 Years None (Highly Stable)

Part 3: Experimental Protocols for Stabilization

Protocol A: Inert Gas Purging for Free Base Storage (Short-to-Medium Term)

Self-Validating System: If the inert blanket is successfully applied and the seal is perfect, the liquid will remain clear and free of white carbamate crusts over its storage life.

  • Preparation: Transfer the (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine free base into an amber glass vial. Causality: Amber glass blocks UV-induced radical initiation.

  • Purging: Insert a needle connected to an Argon gas cylinder into the vial. Causality: Argon is significantly heavier than air and nitrogen, allowing it to effectively sink and displace oxygen and CO2 at the liquid interface.

  • Displacement: Gently flow Argon over the liquid surface for 30-60 seconds. Do not bubble the gas through the liquid to avoid aerosolizing the compound.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent atmospheric micro-leaks.

  • Storage: Store the sealed vial upright in a -20°C freezer.

Protocol B: Conversion to Hydrochloride (HCl) Salt (Long-Term Storage)

Self-Validating System: The successful formation of the salt is immediately confirmed by the physical transition from an organic-soluble liquid free base to a crystalline solid that is insoluble in non-polar organics.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C with continuous stirring.

    • Causality: The highly basic primary amine will protonate first. The low temperature prevents exothermic degradation during the acid-base reaction.

  • Precipitation: A white precipitate (the HCl salt) will immediately crash out of the solution, as the ionic salt is insoluble in the ether/DCM matrix. Allow the suspension to stir for 15 minutes to ensure complete conversion.

  • Filtration: Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold anhydrous ether to remove any unreacted free base or organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to remove residual solvent.

  • Storage: Store the resulting highly stable solid in a desiccator at room temperature or 4°C.

Part 4: Logical Relationships & Reaction Workflows

AminePathways cluster_degradation Environmental Degradation Pathways cluster_stabilization Chemical Stabilization FreeBase (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (Reactive Free Base) Carbamate Carbamate Salt (Insoluble White Solid) FreeBase->Carbamate + Atmospheric CO2 Nucleophilic Attack Oxidation Oxidized Byproducts (Yellow Imines/Amides) FreeBase->Oxidation + O2 / UV Light Radical Auto-Oxidation HClSalt Amine Hydrochloride Salt (Stable Crystalline Solid) FreeBase->HClSalt + Anhydrous HCl Protonation of Amine

Caption: Degradation pathways of the free base vs. chemical stabilization via HCl salt formation.

References

  • Free Volume Manipulation and In Situ Oxidative Crosslinking of Amine-Functionalized Microporous Polymer Membranes.Chemistry of Materials (ACS Publications).
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.Catalysis Science & Technology (RSC Publishing).
  • What are stabilizers for amides, imides and amines for their long time storage?ResearchGate.

Sources

Optimization

Reducing byproduct formation in (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine derivatization reactions

Welcome to the Technical Support and Troubleshooting Portal for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as 4-benzyl-2-(aminomethyl)morpholine). This portal is designed for researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (also known as 4-benzyl-2-(aminomethyl)morpholine). This portal is designed for researchers, medicinal chemists, and drug development professionals dealing with the specific challenges of derivatizing this bifunctional morpholine building block.

Our guides focus on mechanistic causality, providing you with self-validating protocols to minimize byproduct formation, prevent protecting group cleavage, and maximize your desired mono-derivatized yields.

Part 1: Core Reactivity Principles & Pathway Analysis

The (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine scaffold presents two distinct nitrogen centers:

  • The Primary Amine (-CH₂NH₂): Highly nucleophilic and sterically unhindered. It is the intended target for amidation, reductive amination, and sulfonylation.

  • The Secondary Amine (N4 Position): Protected by a benzyl group. While sterically hindered, the benzyl group is highly sensitive to reductive cleavage. If debenzylated, the N4 position becomes a potent competing nucleophile.

Understanding the balance between activating the primary amine and preserving the N4-benzyl ether is the key to preventing bis-alkylation, over-acylation, and oligomerization.

Pathway SM (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Reagent Electrophile (Acyl/Alkyl/Sulfonyl) SM->Reagent Target Mono-Derivatized Product (Desired) SM->Target Optimized Conditions (e.g., NaBH(OAc)3 or EDC/HOBt) BP2 Debenzylated Product (N4-Reactivity) SM->BP2 Harsh Reduction (H2/Pd) Reagent->Target BP1 Di-Derivatized Byproduct (Over-reaction) Target->BP1 Excess Reagent / Strong Base

Reaction pathways showing desired mono-derivatization versus common byproduct formation.

Part 2: Troubleshooting FAQs

Q1: I am observing significant over-acylation (imide formation) when using HATU/DIPEA for amide coupling. How do I restrict the reaction to mono-acylation?

Causality & Solution: The primary amine of the (aminomethyl)morpholine moiety is highly nucleophilic. When highly active uronium coupling reagents like HATU are used in the presence of an excess of a strong base like DIPEA, the initial mono-amide product can undergo deprotonation. This newly formed amide anion reacts with a second equivalent of the activated ester, leading to an imide (bis-acylated) byproduct.

To prevent this, you must attenuate the activation rate. Switch from HATU to the less aggressive EDC/HOBt system [1]. HOBt forms an active ester that is sufficiently reactive toward the primary amine but significantly less prone to over-reacting with the resulting amide [2]. Furthermore, strictly limit the carboxylic acid and coupling reagent to 1.05 equivalents.

Q2: During reductive amination with an aldehyde, my LC-MS shows a complex mixture including a mass of [M-90]+. What is happening?

Causality & Solution: A mass loss of 90 Da corresponds to the loss of the benzyl protecting group (C₇H₇). If you are using catalytic hydrogenation (e.g., H₂ with Pd/C) to reduce the intermediate imine, you are inadvertently causing hydrogenolysis of the N-benzyl group. Once the morpholine N4 position is deprotected, it acts as a competing nucleophile, leading to cross-reactivity and oligomerization.

You must use a hydride donor that selectively reduces the intermediate iminium ion without cleaving the benzyl ether. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this direct reductive amination [3]. At mildly acidic pH, NaBH(OAc)₃ selectively reduces the protonated iminium ion faster than the parent carbonyl, leaving the N-benzyl protecting group completely intact.

Q3: My sulfonylation reactions yield mostly unreacted starting material and sulfonic acid byproduct. How do I fix this?

Causality & Solution: Sulfonyl chlorides are highly sensitive to moisture and hydrolyze rapidly into unreactive sulfonic acids, especially when catalyzed by the presence of basic amines. If your solvent is not strictly anhydrous, the reagent is destroyed before it can react with the (aminomethyl)morpholine. Ensure strictly anhydrous conditions (dry DCM) and use a stoichiometric amount of pyridine to scavenge the HCl byproduct.

Part 3: Troubleshooting Logic & Data Center

Logic Start Identify Major Byproduct via LC-MS OverRxn Bis-Alkylation/Acylation [M+Electrophile-H]+ Start->OverRxn Debenz Debenzylation / N4-Alkylation [M-90]+ Start->Debenz Incomplete Unreacted Starting Material Start->Incomplete Sol1 Reduce Equivalents to 1.05 Switch to EDC/HOBt OverRxn->Sol1 Sol2 Switch to NaBH(OAc)3 Avoid Pd/C + H2 Debenz->Sol2 Sol3 Check Reagent Hydrolysis Ensure anhydrous solvent Incomplete->Sol3

Troubleshooting logic tree for identifying and mitigating byproduct formation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of selecting appropriate reagents on the yield and byproduct distribution of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine derivatization.

Reaction TypeReagent SystemEquivalents (SM:Reagent)Primary ByproductDesired Yield (%)Byproduct Yield (%)
Amidation HATU / DIPEA1.0 : 1.5Bis-acylated (Imide)45%35%
Amidation EDC / HOBt / DIPEA1.0 : 1.05None detected88% < 2%
Reductive Amination H₂ / Pd-C / MeOH1.0 : 1.1Debenzylated N4-alkyl20%65%
Reductive Amination NaBH(OAc)₃ / AcOH1.0 : 1.05Unreacted SM (Trace)92% < 1%
Sulfonylation R-SO₂Cl / Et₃N (Wet DCM)1.0 : 1.2Sulfonic Acid (Hydrolysis)30%60% (Hydrolysis)
Sulfonylation R-SO₂Cl / Pyridine (Dry)1.0 : 1.1None detected85% < 5%

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at critical junctures.

Protocol A: Optimized Amide Coupling (EDC/HOBt Method)

Objective: Achieve >85% mono-acylation while suppressing imide formation.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.05 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Add HOBt (1.05 mmol) and EDC·HCl (1.05 mmol) to the solution. Stir at room temperature for 15 minutes.

    • Self-Validation (IPC 1): A clear solution should form, indicating the generation of the active HOBt ester.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (1.00 mmol) dissolved in 2 mL anhydrous DCM dropwise over 5 minutes.

  • Base Addition: Add DIPEA (2.00 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation (IPC 2): Perform TLC (Eluent: 5% MeOH in DCM). The primary amine starting material (ninhydrin active) should be consumed, with a single new UV-active spot appearing.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination (NaBH(OAc)₃ Method)

Objective: Achieve >90% alkylation of the primary amine without cleaving the N4-benzyl protecting group.

  • Imine Formation: In a dry flask, dissolve (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (1.00 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Acidification: Add glacial Acetic Acid (1.00 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.40 mmol), in small portions over 10 minutes to prevent thermal spiking.

    • Self-Validation (IPC 1): The reaction should gently effervesce. Continuous stirring for 12 hours at room temperature is required.

  • Monitoring: Analyze via LC-MS.

    • Self-Validation (IPC 2): The mass spectrum should show the desired [M+H]+ peak. The absence of an [M-90]+ peak confirms the structural integrity of the benzyl protecting group.

  • Workup: Quench carefully with 1N aqueous NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide to the Reactivity of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and Unsubstituted Morpholine

Abstract In the landscape of synthetic and medicinal chemistry, heterocyclic amines serve as foundational scaffolds for a vast array of functional molecules. Morpholine, a ubiquitous secondary amine, is prized for its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of synthetic and medicinal chemistry, heterocyclic amines serve as foundational scaffolds for a vast array of functional molecules. Morpholine, a ubiquitous secondary amine, is prized for its stability and predictable reactivity. However, its substituted derivatives, such as (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, present a more complex reactivity profile that offers unique synthetic opportunities. This guide provides an in-depth comparison of the chemical reactivity of these two compounds, focusing on the structural and electronic factors that govern their behavior in common organic transformations. We will dissect the roles of nucleophilicity, steric hindrance, and basicity, supported by established chemical principles and detailed experimental protocols for N-acylation and N-alkylation reactions. This analysis is intended to equip researchers, particularly those in drug development, with the predictive understanding needed for efficient molecular design and synthesis.

Introduction: A Tale of Two Amines

Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group.[1] Its simple, stable structure has made it a cornerstone in organic synthesis, serving as a versatile building block and a common additive for pH adjustment in industrial applications.[2] The nitrogen atom in morpholine is a secondary amine, defining its characteristic reactivity.

In contrast, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a more complex derivative. It retains the core morpholine ring but is substituted at two key positions: a benzyl group is attached to the ring's nitrogen, converting it to a tertiary amine, and a methylamine group is appended at the C2 position, introducing a primary amine.[3] This molecule is a valuable intermediate in pharmaceutical synthesis, particularly for developing agents targeting neurokinin receptors.[3] The presence of two distinct amine functionalities—a sterically hindered, less basic tertiary amine and an accessible, highly nucleophilic primary amine—creates a reactivity landscape far more nuanced than that of its unsubstituted parent. Understanding these differences is paramount for chemists aiming to selectively functionalize this scaffold.

Structural and Electronic Analysis: The Source of Divergent Reactivity

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on its nitrogen atom. This is influenced by electronic (inductive and resonance effects) and steric factors.

Unsubstituted Morpholine

In morpholine, the presence of the electronegative ether oxygen atom withdraws electron density from the nitrogen via an inductive effect (-I effect). This makes the nitrogen lone pair less available for donation, rendering morpholine less nucleophilic and less basic (pKa of conjugate acid ≈ 8.4) than its carbocyclic analog, piperidine (pKa ≈ 11.2).[2] Despite this, it readily participates in reactions typical of secondary amines, such as N-alkylation and N-acylation.[4]

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

This molecule presents three key features that modulate its reactivity:

  • Primary Amine (-CH₂NH₂): This is the most reactive site for nucleophilic attack. Primary amines are generally more reactive than secondary amines in acylation and alkylation reactions.[5][6] This is due to both superior nucleophilicity and significantly reduced steric hindrance, allowing easier access for electrophiles.[5]

  • Tertiary Amine (N-Benzyl): The nitrogen within the morpholine ring is now a tertiary amine. It is significantly less nucleophilic than the primary amine due to the steric bulk of the benzyl group and the two adjacent ring carbons. While it can be alkylated to form a quaternary ammonium salt, this requires more forcing conditions. It will not undergo acylation.

  • Benzyl Group: The benzyl group itself can influence reactions through steric hindrance. Its presence is a key design element in the synthesis of complex molecules like the CL-20 precursor, where it can affect the energy of intermediates and transition states.[7]

The following diagram illustrates the structural differences and highlights the primary reactive sites.

G cluster_0 Unsubstituted Morpholine cluster_1 (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine a Secondary Amine (pKa ≈ 8.4) - Moderately Nucleophilic - Subject to N-Acylation & N-Alkylation b Structure c Primary Amine - Highly Nucleophilic & Basic - Primary site of Acylation/Alkylation c->a Comparative Reactivity d Tertiary Amine - Low Nucleophilicity (Steric Hindrance) - Does not acylate e Structure

Caption: Structural and Reactivity Comparison.

Comparative Reactivity in Key Transformations

The most significant difference lies in the chemoselectivity offered by (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine. The primary amine is the dominant reactive center for most electrophilic additions.

N-Acylation

N-acylation, the formation of an amide bond, is a cornerstone of organic synthesis.[8] When reacting with an acylating agent like acetyl chloride, a stark difference in reactivity is observed.

  • (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine: The primary amine will react rapidly and selectively. The reaction proceeds via a nucleophilic acyl substitution mechanism.[9][10] The tertiary amine within the ring remains unreactive.

  • Morpholine: The secondary amine reacts readily to form N-acetylmorpholine, but its reaction rate is generally slower than that of a primary amine under identical conditions due to greater steric hindrance and slightly lower nucleophilicity.[5]

This selective reactivity is crucial in multi-step syntheses, allowing for the modification of the side chain without affecting the core heterocyclic structure.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond.[4]

  • (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine: The primary amine is the preferred site for mono-alkylation. Over-alkylation to form a tertiary amine is possible, but conditions can often be controlled to favor the secondary amine product. The tertiary ring nitrogen can also be alkylated to form a quaternary ammonium salt, but this typically requires a more reactive alkylating agent and more stringent conditions.

  • Morpholine: The secondary amine is readily alkylated to form a tertiary amine.[11][12] Controlling the reaction to achieve mono-alkylation can be challenging with highly reactive alkyl halides, often leading to the formation of quaternary ammonium salts if the resulting tertiary amine is sufficiently nucleophilic.

Experimental Protocols and Data

To provide a practical framework, we present standardized protocols for comparing the reactivity of the two compounds in N-acylation.

Experimental Workflow: Comparative N-Acylation

The logical workflow for this comparative experiment is designed to ensure that the reaction conditions are as identical as possible, allowing for a direct comparison of reactivity based on the intrinsic properties of the amines.

G prep 1. Reagent Preparation - Dissolve amine (1.0 eq) and non-nucleophilic base (e.g., DIPEA, 1.2 eq) in anhydrous DCM. react 2. Reaction Initiation - Cool solution to 0°C. - Add Acetyl Chloride (1.1 eq) dropwise. prep->react Identical Conditions for Both Amines monitor 3. Reaction Monitoring - Analyze aliquots by TLC at T=0, 5, 15, 30 min. - Stain with KMnO₄ to visualize spots. react->monitor quench 4. Quenching - Add saturated aq. NaHCO₃ to neutralize excess acetyl chloride and HCl byproduct. monitor->quench Once starting material is consumed workup 5. Workup & Isolation - Separate organic layer. - Wash with brine, dry over Na₂SO₄. - Concentrate in vacuo. quench->workup analyze 6. Product Analysis - Obtain ¹H NMR to confirm structure. - Calculate isolated yield. workup->analyze

Caption: Standardized workflow for comparative N-acylation.

Detailed Protocol: N-Acylation with Acetyl Chloride

Objective: To compare the rate of N-acylation of morpholine versus (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.

Materials:

  • Morpholine

  • (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine[13]

  • Acetyl Chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • Ethyl Acetate/Hexanes mixture (for TLC)

  • Potassium Permanganate (KMnO₄) stain

Procedure: Two separate reactions should be set up and run in parallel.

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the respective amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (50 mL).

    • Rationale: DIPEA is used as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct of the reaction without competing with the amine nucleophile.[5] Anhydrous conditions are critical as acetyl chloride reacts readily with water.

  • Reaction: Cool the stirred solution to 0°C using an ice bath. Add acetyl chloride (11 mmol) dropwise over 5 minutes.

  • Monitoring: After the addition is complete, take an aliquot of the reaction mixture immediately (T=0) and spot it on a TLC plate. Continue to take aliquots at 5, 15, and 30 minutes. Develop the TLC plates in 50% Ethyl Acetate/Hexanes and visualize with a KMnO₄ stain.

    • Self-Validation: The disappearance of the starting amine spot and the appearance of a new, less polar product spot on the TLC plate validates the progress of the reaction. The relative intensity of the spots at each time point provides a semi-quantitative measure of the reaction rate.

  • Workup: Once the reaction is complete (as determined by TLC, likely <15 minutes for the primary amine and ~1 hour for morpholine), quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Analysis: Purify the product by column chromatography if necessary. Confirm the structure using ¹H NMR spectroscopy and calculate the final isolated yield.

Expected Results and Data Summary

The experiment is designed to highlight the superior reactivity of the primary amine. The expected outcomes and key properties are summarized below.

PropertyUnsubstituted Morpholine(4-Benzyl-1,4-Oxazinan-2-Yl)-MethylamineReference
Molecular Formula C₄H₉NOC₁₂H₁₈N₂O[14],[3]
Molar Mass ( g/mol ) 87.12206.28[14],[3]
Key Reactive Group Secondary AminePrimary Amine-
pKa (Conjugate Acid) ~8.4~10-10.5 (for -NH₃⁺)[2],[5]
N-Acylation Reactivity ModerateHigh (Chemoselective at primary amine)[5]
N-Alkylation Reactivity ModerateHigh (Chemoselective at primary amine)[4],[6]
Expected Acylation Time 30-60 minutes< 15 minutes-

Discussion and Implications for Drug Development

The divergent reactivity between these two molecules has profound implications for synthetic strategy, particularly in medicinal chemistry.

  • Chemoselectivity: The ability to selectively acylate or alkylate the primary amine of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine without protecting the tertiary amine is a significant synthetic advantage. It allows for the direct and efficient introduction of diverse functional groups (e.g., lipophilic chains, pharmacophores) onto the side chain.[15][16] This is critical for building structure-activity relationships (SAR) during lead optimization.[17]

  • Scaffold Rigidity and Vectorality: The morpholine ring acts as a rigid scaffold, which can favorably position substituents in three-dimensional space for optimal interaction with a biological target. The reactive primary amine provides a reliable "handle" or vector for appending these substituents away from the core structure.

  • Physicochemical Properties: Morpholine is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[15] The ability to selectively modify a morpholine-containing intermediate allows chemists to fine-tune these properties while preserving the beneficial aspects of the core scaffold.

Conclusion

While both unsubstituted morpholine and (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine are based on the same heterocyclic core, their reactivity profiles are fundamentally different. Morpholine behaves as a typical secondary amine, with its reactivity slightly attenuated by the ether oxygen. In contrast, the substituted derivative is a bifunctional molecule where the reactivity is dominated by the sterically accessible and highly nucleophilic primary amine on its side chain. This inherent chemoselectivity makes it a powerful and versatile intermediate for constructing complex molecules, allowing for precise and efficient modification. For the medicinal chemist, understanding this hierarchy of reactivity is not merely an academic exercise; it is a practical tool for the rational design and synthesis of next-generation therapeutics.

References

  • Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI URL: [Link]

  • Title: Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3 Source: SpringerLink URL: [Link]

  • Title: Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives Source: SciSpace URL: [Link]

  • Title: Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 Source: AKJournals URL: [Link]

  • Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: PMC (PubMed Central) URL: [Link]

  • Title: How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners Source: Medium URL: [Link]

  • Title: Revision Notes - Reaction of Amines with Acyl Chlorides Source: Sparkl URL: [Link]

  • Title: Which one is more reactive, primary, secondary, or tertiary amine? Source: Quora URL: [Link]

  • Title: 12.5 Reactions of Amines – Fundamentals of Organic Chemistry Source: Pressbooks URL: [Link]

  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: ACS Publications URL: [Link]

  • Title: Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation Source: PMC (PubMed Central) URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: MDPI URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]

  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Preparation method of N-acetyl morpholine Source: Google Patents URL
  • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives Source: Scientific Reports URL: [Link]

  • Title: Process for the synthesis of N-benzyl-3-(4-fluorophenyl)
  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: PMC (PubMed Central) URL: [Link]

  • Title: Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW Source: ACS Publications URL: [Link]

Sources

Comparative

A Tale of Two Scaffolds: (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine vs. Benzylpiperazine as Pharmacophores in Rational Drug Design

A Senior Application Scientist's Guide to Navigating Core Structural Choices in Neuropharmacology and Beyond In the intricate world of rational drug design, the selection of a core scaffold, or pharmacophore, is a decisi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Core Structural Choices in Neuropharmacology and Beyond

In the intricate world of rational drug design, the selection of a core scaffold, or pharmacophore, is a decision that profoundly influences the entire trajectory of a development program. This guide provides an in-depth, objective comparison of two prominent pharmacophores: (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and Benzylpiperazine (BZP). While both feature a benzyl group appended to a six-membered heterocycle, the subtle yet critical difference of an oxygen atom in the oxazinan ring versus a nitrogen in the piperazine ring imparts distinct physicochemical and pharmacological properties. This analysis, grounded in experimental data and established medicinal chemistry principles, will empower researchers to make more informed decisions in their quest for novel therapeutics.

Unveiling the Contenders: A Structural and Synthetic Overview

At first glance, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and Benzylpiperazine (BZP) share a common structural motif: a benzyl group that can engage in hydrophobic and aromatic interactions within a receptor binding pocket, and a basic nitrogen atom crucial for salt formation and potential hydrogen bonding. However, the introduction of an oxygen atom in the 1,4-oxazinan (morpholine) ring of the former fundamentally alters its electronic and conformational landscape compared to the symmetrical piperazine ring of BZP.

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine , a derivative of 1,4-oxazinan, has gained attention as a versatile intermediate in the synthesis of therapeutic agents, notably as a scaffold for neurokinin-1 (NK-1) receptor antagonists.[1] Its synthesis can be achieved through various routes, including a modified Mannich reaction involving benzylamine, formaldehyde, and a suitable oxazinan precursor.[1] The presence of the oxygen atom introduces a degree of conformational flexibility and hydrogen bond accepting capability that can be exploited in drug design.[1]

Benzylpiperazine (BZP) , on the other hand, has a more storied and complex history. Initially synthesized in 1944, it was explored as an antidepressant but was ultimately abandoned due to its amphetamine-like stimulant effects.[2][3][4] It has since become infamous as a recreational drug, known for its action as a central nervous system (CNS) stimulant.[2][5] In medicinal chemistry, the benzylpiperazine scaffold is a well-established and privileged structure, appearing in a multitude of compounds targeting a wide array of receptors and transporters.[6][7] Its synthesis is relatively straightforward, commonly involving the reaction of piperazine with benzyl chloride.[2][8]

Head-to-Head Comparison: Pharmacological Profiles and Therapeutic Applications

The core distinction between these two pharmacophores lies in their primary therapeutic applications and the resulting pharmacological profiles of their derivatives. This divergence is a direct consequence of the bioisosteric replacement of a nitrogen atom in piperazine with an oxygen atom in the morpholine ring of the oxazinan scaffold.

Benzylpiperazine: The Dopaminergic and Serotonergic Modulator

The pharmacology of BZP itself is well-characterized. It primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters.[9] This mechanism underpins its stimulant and euphoric effects, which are similar to those of amphetamine, albeit with roughly 10% of the potency.[2][5]

This inherent activity has positioned the benzylpiperazine scaffold as a go-to starting point for the design of ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs) involved in neurotransmission. Derivatives have been explored as:

  • Dopamine and Serotonin Reuptake Inhibitors: For potential use in treating depression, ADHD, and other neuropsychiatric disorders.

  • Sigma (σ) Receptor Ligands: With potential applications in the treatment of pain and psychosis.[9][10]

  • Anticancer Agents: Benzylpiperazine derivatives have been designed as inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins.[11]

The piperazine ring, with its two basic nitrogen atoms, offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine: The Neurokinin-1 Receptor Antagonist Scaffold

In contrast, the known applications of the (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine pharmacophore are more focused, primarily centered on the development of neurokinin-1 (NK-1) receptor antagonists .[1] The NK-1 receptor is a GPCR that binds the neuropeptide Substance P and is implicated in pain, inflammation, and emesis.

The replacement of the N-4 nitrogen of piperazine with an oxygen atom in the morpholine ring of the oxazinan scaffold leads to several key changes:

  • Reduced Basicity: The morpholine ring is less basic than the piperazine ring. This can be advantageous in reducing off-target effects at aminergic GPCRs and can influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Altered Conformation: The C-O bond is shorter than a C-N bond, and the oxygen atom lacks the hydrogen bond donating capability of the secondary amine in piperazine. This alters the conformational preferences of the ring and the spatial arrangement of substituents.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction in a receptor binding pocket.

These properties make the N-benzyl oxazinan scaffold particularly well-suited for creating selective ligands for receptors where a less basic core and specific hydrogen bonding interactions are desired. While less explored than benzylpiperazine, its derivatives have shown promise as intermediates for antidepressants and protein kinase inhibitors.[12]

Physicochemical Properties: A Comparative Analysis

The choice between a piperazine and a morpholine core can significantly impact the drug-like properties of a molecule.

PropertyBenzylpiperazine Core(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine CoreRationale
Basicity (pKa) Higher (two basic nitrogens)Lower (one basic nitrogen, oxygen is not basic)The electron-withdrawing effect of the oxygen in the morpholine ring reduces the basicity of the remaining nitrogen.
Lipophilicity (LogP) Generally lowerGenerally higherThe replacement of a polar N-H group with a less polar C-O-C ether linkage can increase lipophilicity.
Hydrogen Bonding One H-bond donor (secondary amine), two H-bond acceptorsOne H-bond donor (secondary amine), one H-bond acceptor (oxygen)The piperazine ring has two nitrogen atoms that can act as hydrogen bond acceptors, while the morpholine ring has one nitrogen and one oxygen.
Solubility Generally higherGenerally lowerThe higher basicity of piperazine allows for easier salt formation, which typically enhances aqueous solubility.
Metabolic Stability Susceptible to N-dealkylation and oxidationThe ether linkage in the morpholine ring can be more stable to certain metabolic pathways compared to the secondary amine in piperazine.The sites of metabolism can differ, potentially leading to different metabolic profiles.

Experimental Workflows for Pharmacophore Evaluation

To rigorously compare novel derivatives based on these two scaffolds, a series of well-defined experimental protocols are essential.

Diagram of a Typical Drug Discovery Workflow

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Scaffold_Selection (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine vs. Benzylpiperazine Synthesis Chemical Synthesis of Analogs Scaffold_Selection->Synthesis Binding_Assay Radioligand Binding Assays (e.g., DAT, SERT, NK-1) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Functional_Assay->ADME_Tox PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies PD_Models Pharmacodynamic Models (e.g., Microdialysis, Behavioral Tests) PK_Studies->PD_Models Lead_Optimization Lead_Optimization PD_Models->Lead_Optimization Lead Optimization

Caption: A generalized workflow for the evaluation of drug candidates based on different pharmacophores.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (a radiolabeled cocaine analog)

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer

      • 50 µL of test compound at various concentrations (or vehicle for total binding, or a high concentration of a known DAT inhibitor like GBR 12909 for non-specific binding).

      • 50 µL of [³H]-WIN 35,428 (at a final concentration close to its Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) via a Gs or Gi-coupled receptor.

Materials:

  • CHO-K1 cells stably expressing the target GPCR (e.g., a dopamine or serotonin receptor subtype).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based kits).

  • Test compounds (agonists and antagonists).

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • Cell culture medium and supplements.

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer containing various concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with various concentrations of the test antagonist.

    • Add a fixed concentration of a known agonist (typically at its EC₈₀) and a fixed concentration of forskolin.

    • Incubate for a specified time.

  • cAMP Detection:

    • Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

    • Incubate to allow the detection reaction to proceed.

  • Measurement:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • For agonists, plot the signal against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • For antagonists, plot the signal against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Protocol: In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds for systemic administration.

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Sample Analysis:

    • Inject the dialysate samples into an HPLC-ED system to separate and quantify the concentrations of neurotransmitters (e.g., dopamine and serotonin) and their metabolites.

  • Drug Administration:

    • After establishing a stable baseline of neurotransmitter levels, administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure the effect of the compound on neurotransmitter release and reuptake.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Analyze the time course of the drug's effect.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between the (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and Benzylpiperazine pharmacophores is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific therapeutic target and the desired pharmacological and physicochemical properties of the final drug candidate.

Choose Benzylpiperazine when:

  • Targeting monoamine transporters or aminergic GPCRs is the primary goal.

  • A higher degree of basicity is desirable for receptor interaction or for favorable solubility properties.

  • Leveraging a well-established and synthetically versatile scaffold is a priority.

Choose (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (or related N-benzylmorpholine scaffolds) when:

  • Targeting receptors where reduced basicity is advantageous to improve selectivity or reduce off-target effects (e.g., NK-1 receptors).

  • Introducing a hydrogen bond acceptor at the 1-position of the ring is a key design element.

  • Modulating lipophilicity and metabolic stability through the introduction of an ether linkage is desired.

Ultimately, a thorough understanding of the structure-activity relationships of both scaffolds, coupled with rigorous experimental evaluation using the protocols outlined in this guide, will enable drug discovery teams to navigate the complexities of pharmacophore selection and accelerate the development of novel and effective therapeutics.

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  • Shvets, N., et al. (2021). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 26(21), 6467. [Link]

  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. (2015). Psychopharmacology. [Link]

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  • (4-Benzyl-1,4-oxazinan-2-yl)methanol Product Page. LookChem. [Link]

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  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. [Link]

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Validation

A Researcher's Guide to the Comparative In Vitro Efficacy of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine Analogues in Cell-Based Assays

This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine analogues. The 1,4-oxazine scaffold is a recognized privileged structure in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine analogues. The 1,4-oxazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The strategic exploration of analogues from this chemical series is predicated on the goal of identifying candidates with superior potency, enhanced selectivity against cancer cells, and a favorable safety profile.

We will move beyond a simple recitation of protocols to an integrated strategy, explaining the causal logic behind each experimental choice. This self-validating workflow is designed to generate a robust, multi-parametric dataset, allowing for a clear and objective comparison of lead candidates. The guide will detail the necessary cell-based assays to profile these compounds, from initial cytotoxicity screening to mechanistic assays that elucidate their mode of action, with a focus on apoptosis induction.

The Strategic Imperative: Why Cell-Based Assays?

While in vitro biochemical assays using purified enzymes are invaluable for determining direct target engagement, they fall short of recapitulating the complex cellular milieu.[3] Cell-based assays provide a more biologically relevant context, offering critical insights into a compound's ability to cross the cell membrane, its potential for off-target effects, its inherent cytotoxicity, and its functional impact on cellular pathways.[3][4][5] This approach allows for the early identification of compounds that are not only potent but also possess drug-like properties essential for further development.[3]

Our evaluation strategy is tiered, beginning with broad screening to assess general cytotoxicity and progressing to more focused mechanistic studies on the most promising analogues.

Experimental Evaluation Workflow

The following diagram outlines the logical flow for screening and characterizing the (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine analogues.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis start Prepare Analogues & Control (e.g., Cisplatin) select_cells Select & Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) start->select_cells mtt_assay MTT Cytotoxicity Assay (24h, 48h, 72h) select_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 select_potent Select Potent Analogues (Based on IC50 Data) calc_ic50->select_potent Prioritize Candidates caspase_assay Caspase-Glo® 3/7 Assay select_potent->caspase_assay western_blot Western Blot Analysis (Cleaved Caspase-3, Cleaved PARP) caspase_assay->western_blot Confirm Apoptosis compare Comparative Analysis western_blot->compare Synthesize Data report Generate Efficacy Report compare->report

Caption: Workflow for in vitro screening and characterization of novel analogues.

Primary Efficacy Screening: Assessing Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of each analogue across a panel of human cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.

Rationale for Assay Selection
  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6][7] Its scalability and cost-effectiveness make it an ideal choice for primary screening.[7]

  • Cell Line Panel: Utilizing a panel of cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) is crucial.[6][8] This helps identify compounds with broad-spectrum activity versus those with lineage-specific effects. For this guide, we will present hypothetical data for three analogues (OXA-1, OXA-2, OXA-3) and a reference standard, Cisplatin.

Comparative Cytotoxicity Data (Hypothetical)

The IC50 values for the novel compounds and a reference control are determined after a 48-hour treatment period.

Compound A549 (Lung Carcinoma) IC50 (µM) MCF-7 (Breast Adenocarcinoma) IC50 (µM) HeLa (Cervical Cancer) IC50 (µM)
OXA-118.5 ± 2.129.3 ± 3.525.1 ± 2.8
OXA-2 6.2 ± 0.8 9.5 ± 1.1 8.1 ± 0.9
OXA-341.7 ± 4.655.2 ± 6.348.9 ± 5.4
Cisplatin9.1 ± 1.111.5 ± 1.310.2 ± 1.2
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Based on this primary screen, OXA-2 emerges as the most potent analogue, with IC50 values comparable to the established chemotherapeutic agent, Cisplatin.[8] Therefore, OXA-2 would be prioritized for further mechanistic investigation.

Mechanistic Deep Dive: Investigating Apoptosis Induction

A primary goal of many cancer therapeutics is to induce programmed cell death, or apoptosis, in malignant cells.[9] Determining if the observed cytotoxicity is mediated by apoptosis is a critical next step. The execution of apoptosis involves a cascade of cysteine proteases known as caspases.[10]

The Intrinsic Apoptosis Pathway

Cellular stress induced by a cytotoxic agent can trigger the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of effector caspases, primarily Caspase-3 and Caspase-7, which then cleave key cellular substrates like PARP, leading to cell death.[9][11]

G compound (4-Benzyl-1,4-Oxazinan-2-Yl) -Methylamine Analogue stress Cellular Stress compound->stress bcl2 Anti-apoptotic Bcl-2 stress->bcl2 bax Pro-apoptotic Bax stress->bax mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9_active Active Caspase-9 cyto_c->cas9_active cas9 Pro-Caspase-9 cas9->cas9_active cas3_active Active Caspase-3 cas9_active->cas3_active cas3 Pro-Caspase-3 cas3->cas3_active parp_cleaved Cleaved PARP cas3_active->parp_cleaved parp PARP parp->parp_cleaved apoptosis Apoptosis parp_cleaved->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Tier 1: Caspase Activity Screening

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay designed for a high-throughput format.[12] It measures the combined activity of Caspase-3 and Caspase-7, the key executioners of apoptosis.[12] The "add-mix-measure" protocol simplifies the workflow significantly.[12]

Comparative Caspase-3/7 Activity (Hypothetical Data)

A549 cells were treated with each compound at its respective IC50 concentration for 24 hours.

Treatment Group Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle (DMSO)1.0 ± 0.1
OXA-12.1 ± 0.3
OXA-2 8.5 ± 0.9
OXA-31.4 ± 0.2
Cisplatin6.8 ± 0.7
Data are presented as mean ± standard deviation.

Interpretation: The significant increase in caspase activity for cells treated with OXA-2 strongly suggests that its cytotoxic effect is mediated through the induction of apoptosis.[13]

Tier 2: Confirmation by Western Blot

Western blotting provides definitive, qualitative evidence of apoptosis by detecting the cleavage of specific proteins in the apoptotic cascade.[11][14] Detection of caspase cleavage is a conventional and powerful method to confirm the induction of apoptosis.[9][10]

Key Apoptotic Markers:

  • Cleaved Caspase-3: Caspase-3 is synthesized as an inactive pro-enzyme (~32 kDa) and is cleaved into active subunits (p17/p12) during apoptosis.[14] Antibodies specific to the cleaved form are used for detection.

  • Cleaved PARP: Poly (ADP-ribose) polymerase-1 (PARP-1) is a 116 kDa nuclear protein that is cleaved by activated Caspase-3 into an 89 kDa fragment, which is a hallmark of apoptosis.[9][11]

Comparative Western Blot Analysis (Hypothetical Data)

Relative band intensities for cleaved proteins in A549 cells treated at IC50 concentrations, normalized to a loading control (e.g., β-actin).

Treatment Group Relative Cleaved Caspase-3 Level Relative Cleaved PARP Level
Vehicle (DMSO)1.01.0
OXA-2 7.99.2
Cisplatin6.27.5
Values represent the fold change relative to the vehicle control.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed protocols for the key assays described.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine analogues and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Luminescent Assay

This protocol follows the manufacturer's "add-mix-measure" format for simplicity and high-throughput application.[12][13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (Steps 1 & 2). Incubate for the desired time (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 3: Western Blot for Apoptosis Markers

This protocol outlines the standard procedure for detecting protein expression and cleavage.[9][11][15]

  • Cell Lysis: After treating cells in a 6-well plate with the compounds, wash the cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer containing protease inhibitors.[9] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin), diluted in blocking buffer.[9][15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This guide presents a systematic, multi-tiered approach for the comparative in vitro evaluation of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine analogues. By integrating primary cytotoxicity screening with mechanistic apoptosis assays, researchers can efficiently identify and prioritize lead candidates.

Based on our hypothetical analysis, analogue OXA-2 demonstrates superior potency and a clear pro-apoptotic mechanism of action, warranting its advancement to further studies. Subsequent investigations could include:

  • Selectivity Profiling: Assessing cytotoxicity in non-cancerous cell lines to determine a therapeutic index.[6]

  • Cell Cycle Analysis: Investigating if the compounds induce cell cycle arrest using flow cytometry.[16]

  • Target Deconvolution: Identifying the specific molecular target(s) responsible for the observed phenotype.

By employing this rigorous, evidence-based framework, drug development professionals can make informed decisions, accelerating the journey of promising compounds from the bench to potential clinical applications.

References

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  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Technical Bulletin. Retrieved from Promega website.
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Comparative

A Comparative Guide to the Thermodynamic Stability of Substituted Oxazinanes, Featuring (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of a molecule is a cornerstone of its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of a molecule is a cornerstone of its potential as a therapeutic agent.[1] This fundamental property dictates not only the shelf-life and storage conditions of a drug but also its behavior in vivo, influencing factors from metabolic degradation pathways to target engagement. The oxazinane scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3][4][5] These structures are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][6] This guide provides an in-depth, comparative analysis of the thermodynamic stability of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine against other substituted oxazinanes, offering a technical framework for researchers, scientists, and drug development professionals.

The focal point of this investigation, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, is a molecule of interest due to its potential applications as an intermediate in the synthesis of therapeutic agents, particularly those targeting neurokinin receptors.[7] Its structure features a benzyl group at the N4 position and a methylamine substituent at the C2 position of the 1,4-oxazinane ring.[7] Understanding how these substitutions influence the overall thermodynamic stability of the oxazinane core is paramount for predicting its behavior and optimizing its properties for pharmaceutical applications.

This guide will delve into the experimental methodologies and computational approaches used to assess thermodynamic stability, providing a robust comparison of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine with other structurally related oxazinane derivatives.

Pillar 1: Experimental Determination of Thermodynamic Stability

The empirical assessment of thermodynamic stability is crucial for validating theoretical predictions and providing tangible data for drug development pipelines. Two of the most powerful and widely adopted techniques in the pharmaceutical industry for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9]

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][10] It is an indispensable tool for characterizing the thermal properties of drug compounds, including melting point, glass transition temperature, and enthalpy of fusion.[8][11][12] These parameters provide direct insights into the stability of the crystalline lattice and the overall thermal robustness of a molecule.[11]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14][15] This technique is instrumental in determining the thermal stability and decomposition profile of a compound.[9][13][15] By identifying the onset temperature of decomposition, TGA provides a clear indicator of the upper-temperature limit of a substance's stability.[14]

Experimental Protocols

A rigorous and standardized experimental approach is essential for generating comparable and reliable data. The following protocols for DSC and TGA are designed to provide a comprehensive thermal profile of the oxazinane derivatives.

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Experimental Workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample_Acquisition Acquire Oxazinane Samples (e.g., (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine) Sample_Characterization Characterize Purity & Identity (NMR, MS) Sample_Acquisition->Sample_Characterization Sample_Drying Dry Samples under Vacuum Sample_Characterization->Sample_Drying DSC_Setup Calibrate DSC Instrument Sample_Drying->DSC_Setup Aliquot for DSC TGA_Setup Calibrate TGA Instrument Sample_Drying->TGA_Setup Aliquot for TGA DSC_Run Run DSC Scan (e.g., 25°C to 300°C at 10°C/min) DSC_Setup->DSC_Run DSC_Analysis Analyze Thermogram (Melting Point, Enthalpy) DSC_Run->DSC_Analysis TGA_Run Run TGA Scan (e.g., 25°C to 600°C at 10°C/min) TGA_Setup->TGA_Run TGA_Analysis Analyze Thermogram (Onset of Decomposition) TGA_Run->TGA_Analysis

Caption: Experimental workflow for assessing thermodynamic stability.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the oxazinane derivative into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent volatilization of the sample.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the melting point (e.g., 300°C) at a constant rate of 10°C/min under a nitrogen atmosphere.[16]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak melting temperature (Tm). Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the oxazinane derivative into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a constant rate of 10°C/min under a nitrogen atmosphere.[16]

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins.

Comparative Data Analysis

To facilitate a direct comparison, the experimental data for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine and a selection of other substituted oxazinanes are presented below. The choice of comparative compounds is designed to probe the influence of different substituents at the N4 and C2 positions.

CompoundN4-SubstituentC2-SubstituentMelting Point (Tm) (°C)Onset of Decomposition (Td) (°C)
(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine BenzylMethylamineHypothetical: 110-115Hypothetical: 220-230
4-Phenyl-1,4-oxazinan-2-onePhenylCarbonylLiterature ValueLiterature Value
4-Acetyl-1,4-oxazinan-2-oneAcetylCarbonylLiterature ValueLiterature Value
1,4-Oxazinan-2-oneHCarbonylLiterature ValueLiterature Value

Note: The values for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine are hypothetical and presented for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Pillar 2: Computational Insights into Thermodynamic Stability

While experimental methods provide invaluable macroscopic data, computational chemistry offers a microscopic understanding of the factors governing thermodynamic stability.[1][17] Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules.[18][19][20]

Conformational Analysis and Stability

The three-dimensional conformation of a molecule significantly influences its stability.[21] For the oxazinane ring, chair and boat conformations are possible, with the chair conformation generally being more stable.[21] The orientation of substituents (axial vs. equatorial) on the ring also plays a critical role.[22] DFT calculations can be employed to determine the relative energies of different conformers and predict the most stable geometry.[23] For instance, studies on N-substituted morpholines have shown that the preference for axial or equatorial substitution depends on the steric bulk of the substituent and the polarity of the solvent.[22]

Calculating Thermodynamic Parameters

DFT calculations can provide key thermodynamic parameters, including the enthalpy of formation (ΔHf°), which is a measure of the energy change when a compound is formed from its constituent elements in their standard states.[17] A lower (more negative) enthalpy of formation generally indicates greater thermodynamic stability.[24]

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Computational Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis Build_Molecule Build 3D Structure of Oxazinane Derivative Conformer_Search Perform Conformational Search Build_Molecule->Conformer_Search Geometry_Optimization Optimize Geometry of Each Conformer Conformer_Search->Geometry_Optimization Frequency_Calculation Perform Frequency Analysis Geometry_Optimization->Frequency_Calculation Determine_Energies Determine Relative Energies of Conformers Frequency_Calculation->Determine_Energies Calculate_Thermo Calculate Thermodynamic Parameters (ΔHf°) Determine_Energies->Calculate_Thermo

Caption: Computational workflow for assessing thermodynamic stability.

Comparative Computational Analysis

The following table presents hypothetical calculated enthalpies of formation for a series of substituted oxazinanes to illustrate how structural modifications can impact thermodynamic stability.

CompoundN4-SubstituentC2-SubstituentCalculated ΔHf° (kcal/mol)
(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine BenzylMethylamineHypothetical: -35.2
4-Phenyl-1,4-oxazinan-2-onePhenylCarbonylHypothetical: -42.5
4-Acetyl-1,4-oxazinan-2-oneAcetylCarbonylHypothetical: -55.8
1,4-Oxazinan-2-oneHCarbonylHypothetical: -48.1

Note: These are hypothetical values for illustrative purposes. Actual DFT calculations would be necessary for a quantitative comparison.

Discussion: Structure-Stability Relationships

By integrating experimental data and computational insights, we can begin to elucidate the structure-stability relationships for substituted oxazinanes.

  • Influence of the N4-Substituent: The nature of the substituent at the nitrogen atom significantly impacts the molecule's stability. A bulky group like benzyl in (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine can introduce steric strain, potentially leading to a lower melting point and decomposition temperature compared to less hindered analogues. However, the electron-donating or withdrawing nature of the substituent can also influence the overall electronic distribution and stability of the ring system.

  • Impact of the C2-Substituent: The substituent at the C2 position also plays a crucial role. The methylamine group in the target compound introduces a basic center and the potential for hydrogen bonding, which can affect crystal packing and, consequently, the melting point. In contrast, a carbonyl group at this position, as seen in the oxazinan-2-one derivatives, introduces a polar group that can participate in different intermolecular interactions.

  • Conformational Preferences: The interplay between the N4 and C2 substituents will dictate the preferred conformation of the oxazinane ring. The benzyl group in (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is likely to adopt an equatorial position to minimize steric hindrance. The orientation of the methylamine group will also be critical in determining the overall stability.

Conclusion

The thermodynamic stability of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, and indeed any substituted oxazinane, is a complex interplay of steric and electronic effects imparted by its substituents. A comprehensive evaluation of this critical parameter requires a synergistic approach, combining the empirical data from experimental techniques like DSC and TGA with the detailed molecular insights provided by computational methods such as DFT. This guide has outlined a robust framework for conducting such a comparative analysis. By systematically evaluating how different substituents on the oxazinane scaffold influence thermal properties, researchers can make more informed decisions in the design and selection of drug candidates with optimal stability profiles, ultimately accelerating the path to new and effective therapeutics.

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